ML089
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8FNOS |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
ZTQXZKHEMCRFEP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of ML089: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML089 is a potent and selective inhibitor of human phosphomannose isomerase (PMI), an enzyme crucial in mannose metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the biochemical pathways it modulates, and the experimental protocols used to characterize its activity. The information presented is intended to support further research and drug development efforts targeting congenital disorders of glycosylation.
Introduction
Congenital Disorder of Glycosylation, Type Ia (CDG-Ia) is an autosomal recessive metabolic disorder caused by mutations in the PMM2 gene, which encodes phosphomannomutase 2. This enzyme catalyzes the conversion of mannose-6-phosphate (B13060355) (Man-6-P) to mannose-1-phosphate, a critical step in the synthesis of N-linked oligosaccharides.[1] Reduced PMM2 activity leads to defects in protein glycosylation, resulting in a wide range of severe clinical manifestations.
Phosphomannose isomerase (PMI) provides an alternative metabolic route for Man-6-P, converting it to fructose-6-phosphate, which then enters glycolysis. In the context of CDG-Ia, where PMM2 activity is compromised, inhibiting PMI presents a promising therapeutic strategy. By blocking the catabolic conversion of Man-6-P, an inhibitor could increase the intracellular concentration of this substrate, thereby driving the residual PMM2 activity and restoring protein glycosylation.[1][2][3] this compound was identified as a potent, cell-permeable inhibitor of human PMI and is being investigated for its therapeutic potential in CDG-Ia.[1]
Molecular Target and Mechanism of Action
The primary molecular target of this compound is human phosphomannose isomerase (PMI) .[1] this compound acts as a non-competitive or un-competitive inhibitor of PMI.[1] This mode of action is significant as its inhibitory effect is not overcome by increasing concentrations of the substrate, mannose-6-phosphate. The benzoisothiazolone scaffold, from which this compound is derived, was found to inhibit PMI irrespective of the substrate concentration, suggesting a binding site distinct from the active site.[1]
By inhibiting PMI, this compound blocks the conversion of mannose-6-phosphate to fructose-6-phosphate.[4] This leads to an accumulation of intracellular mannose-6-phosphate. In CDG-Ia patients with residual PMM2 activity, this increased substrate availability is hypothesized to enhance the conversion of mannose-6-phosphate to mannose-1-phosphate, thereby improving the synthesis of N-linked oligosaccharides and alleviating the pathological consequences of the disease.[1][2]
Quantitative Data
The inhibitory potency of this compound against human PMI has been quantitatively determined.
| Compound | Target | IC50 | Assay |
| This compound | Human Phosphomannose Isomerase (PMI) | 1.3 µM | G6PD-NADPH-coupled fluorogenic assay |
Signaling and Metabolic Pathways
The diagram below illustrates the metabolic pathway of mannose and the mechanism of action of this compound in the context of CDG-Ia.
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML089: A Technical Guide to a Potent Phosphomannose Isomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support researchers and drug development professionals in their understanding and potential application of this compound.
Core Concepts: The Role of Phosphomannose Isomerase and the Therapeutic Rationale for Its Inhibition
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial enzyme in mannose metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P).[1][2] This function places PMI at a critical juncture, linking the metabolism of mannose to glycolysis.[2] In the context of protein glycosylation, a vital cellular process, PMI competes with phosphomannomutase 2 (PMM2) for the common substrate, Man-6-P.[1] PMM2 converts Man-6-P to mannose-1-phosphate, a precursor for the synthesis of GDP-mannose, which is essential for the proper glycosylation of proteins.[2]
Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), is a genetic disorder caused by mutations in the PMM2 gene, leading to deficient PMM2 activity.[3][4] This deficiency results in impaired protein glycosylation. While mannose supplementation has been considered as a therapeutic strategy, its efficacy is limited because the majority of the resulting Man-6-P is catabolized by PMI into the glycolytic pathway, rather than being utilized for glycosylation.[5]
The therapeutic hypothesis for PMI inhibition in the context of CDG-Ia is that by blocking the conversion of Man-6-P to Fru-6-P, more Man-6-P will be available for the residual PMM2 activity, thereby shunting the substrate towards the glycosylation pathway and potentially ameliorating the glycosylation defects.[4][5] this compound was developed as a chemical probe to investigate this therapeutic strategy.[3][4]
Quantitative Data for PMI Inhibitors
The following table summarizes the key quantitative data for this compound and other relevant phosphomannose isomerase inhibitors.
| Compound | Target | IC50 | K_i_ | Mechanism of Action | Selectivity | Reference |
| This compound | Human Phosphomannose Isomerase (PMI) | 1.3 µM | Not Reported | Likely Non-competitive or Un-competitive | >69-fold selective over PMM2 (IC50 > 83 µM) | [1][4][6][7] |
| MLS0315771 | Phosphomannose Isomerase (MPI) | ~1 µM | 1.4 µM | Competitive | Not specified | [1][8] |
| Thr101 | Phosphomannose Isomerase (PMI) | 2.9 µM | Not Reported | Not specified | Specifically inhibits PMI and not PMM2 | [1][7] |
Signaling Pathway and Inhibition by this compound
The diagram below illustrates the mannose metabolic pathway, highlighting the central role of phosphomannose isomerase and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of ML089 in Congenital Disorder of Glycosylation Type Ia (CDG-Ia) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the most common of the congenital disorders of glycosylation, is an autosomal recessive disorder caused by mutations in the PMM2 gene.[1] This gene encodes phosphomannomutase 2 (PMM2), an essential enzyme in the N-linked glycosylation pathway.[1] A deficiency in PMM2 leads to a multisystemic disorder with no current approved therapy. Research into potential therapeutic strategies has led to the development of chemical probes to modulate the N-linked glycosylation pathway. One such probe, ML089 (CID-22416235), has been identified as a potent and selective inhibitor of phosphomannose isomerase (PMI), offering a potential therapeutic avenue for CDG-Ia. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and the experimental protocols used in its characterization.
Introduction to CDG-Ia and the Therapeutic Rationale for PMI Inhibition
N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a protein.[2] This process is essential for the proper folding, stability, and function of many proteins. The pathway begins in the endoplasmic reticulum with the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred to nascent proteins.[3][4]
CDG-Ia is caused by mutations in the PMM2 gene, which catalyzes the conversion of mannose-6-phosphate (B13060355) (Man-6-P) to mannose-1-phosphate (Man-1-P).[5] This step is crucial for the synthesis of GDP-mannose, a key building block for the LLO.[5] Reduced PMM2 activity leads to a deficiency in LLOs, resulting in hypoglycosylation of proteins and the multisystemic symptoms of CDG-Ia.[6]
The therapeutic strategy behind inhibiting phosphomannose isomerase (PMI) is based on the metabolic competition for Man-6-P. PMI catalyzes the conversion of Man-6-P to fructose-6-phosphate (B1210287), diverting it towards glycolysis.[7] In CDG-Ia patients, who have residual PMM2 activity, it is hypothesized that inhibiting PMI would increase the intracellular concentration of Man-6-P, thereby shunting it towards the PMM2-catalyzed reaction and increasing the synthesis of Man-1-P for N-linked glycosylation.[1][8] The chemical probe this compound was developed to test this hypothesis.[1]
Quantitative Data for this compound
This compound is a non-competitive inhibitor of human phosphomannose isomerase.[1] Its potency and selectivity have been characterized through various biochemical assays.
| Parameter | Value | Assay Type | Reference |
| PubChem CID | 22416235 | - | [1] |
| Chemical Name | 5-fluoro-2-phenyl-1,2-benzothiazol-3-one | - | [1] |
| Molecular Formula | C13H8FNOS | - | |
| Molecular Weight | 245.28 g/mol | - | |
| IC50 (PMI) | 1,300 nM (1.3 µM) | G6PD-NADPH coupled fluorescence assay | [9] |
| IC50 (PMM2) | 83 µM | Coupled enzyme assay | [9] |
| Selectivity (PMM2/PMI) | ~64-fold | - | [9] |
| Cellular Permeability | Permeable | Inferred from cell-based assay efficacy | [1][8] |
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for this compound in the context of CDG-Ia is to redirect mannose metabolism towards the N-linked glycosylation pathway.
The N-linked glycosylation pathway is a complex process occurring in the endoplasmic reticulum and Golgi apparatus.
Experimental Protocols
Primary High-Throughput Screening Assay for PMI Inhibitors
This assay was designed to identify inhibitors of human PMI using a coupled enzyme reaction with a fluorescent readout.[10]
-
Principle: PMI converts Man-6-P to fructose-6-phosphate (Fru-6-P). Phosphoglucose isomerase (PGI) then converts Fru-6-P to glucose-6-phosphate (G-6-P). Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G-6-P, which reduces NADP+ to NADPH. The resulting NADPH is detected via a resazurin-diaphorase fluorogenic reaction.[10]
-
Materials:
-
Human PMI protein
-
Substrate working solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.[10]
-
Enzyme working solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml PMI, 1.8 µg/ml G6PDH.[10]
-
384-well black plates
-
-
Protocol:
-
Add 9 µL of Substrate working solution to columns 3-24 of a 384-well plate.
-
Add 9 µL of Substrate working solution without mannose-6-phosphate to columns 1 and 2 (positive control).
-
Add 2 µL of test compounds serially diluted in 10% DMSO to columns 3-22.
-
Add 2 µL of 10% DMSO to columns 1-2 and 23-24 (controls).
-
Add 9 µL of Enzyme working solution to all wells.
-
Incubate at room temperature for 20 minutes.
-
Measure fluorescence to determine the extent of inhibition.
-
Confirmatory "Blow-Off" Assay for PMI Inhibition
This assay directly measures PMI activity by quantifying the release of tritium (B154650) from a radiolabeled substrate.[1]
-
Principle: PMI's action on [2-³H]Mannose-6-P results in the production of ³H₂O, which can be separated from the substrate by evaporation and quantified by scintillation counting.[1]
-
Materials:
-
Purified PMI enzyme
-
[2-³H]Mannose-6-P
-
Scintillation vials and fluid
-
-
Protocol:
-
Incubate purified PMI with [2-³H]Mannose-6-P in the presence of various concentrations of the inhibitor.
-
Stop the reaction.
-
Evaporate the samples to remove unreacted [2-³H]Mannose-6-P, leaving the ³H₂O product.
-
Resuspend the remaining ³H₂O and measure radioactivity using a scintillation counter.
-
Cell-Based Assay for Glycosylation
This assay assesses the effect of PMI inhibitors on the glycosylation pathway in intact cells.
-
Principle: Cells are incubated with [2-³H]-mannose, which is taken up and incorporated into the N-linked glycosylation pathway. The release of ³H₂O into the medium is a measure of PMI activity. A decrease in ³H₂O release indicates inhibition of PMI and a potential redirection of mannose into glycoproteins.
-
Materials:
-
Human hepatoma cells (C3A)[1]
-
[2-³H]-mannose
-
Cell culture medium
-
-
Protocol (General):
-
Culture C3A cells in appropriate plates.
-
Incubate the cells with varying concentrations of this compound.
-
Add [2-³H]-mannose to the culture medium.
-
After a set incubation period, collect the culture medium.
-
Measure the amount of ³H₂O released into the medium by scintillation counting.[1]
-
Experimental and Logical Workflow
The discovery and characterization of this compound followed a logical progression from high-throughput screening to more detailed biochemical and cell-based validation.
Conclusion
This compound is a valuable chemical probe for studying the role of phosphomannose isomerase in the pathophysiology of CDG-Ia. Its characterization provides a strong rationale for the continued investigation of PMI inhibitors as a potential therapeutic strategy for this debilitating disorder. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of glycosylation disorders and drug development. Further studies are warranted to explore the in vivo efficacy and safety of PMI inhibitors based on the this compound scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 4. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 5. cdghub.com [cdghub.com]
- 6. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies | Semantic Scholar [semanticscholar.org]
- 9. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: ML089 and its Potent Inhibition of Mannose-6-Phosphate Catabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI). By inhibiting PMI, this compound effectively blocks the catabolism of mannose-6-phosphate (B13060355) (Man-6-P), redirecting this critical metabolite towards the protein glycosylation pathway. This mechanism of action holds significant therapeutic potential, particularly for Congenital Disorder of Glycosylation type Ia (CDG-Ia), a rare genetic disorder characterized by deficient N-linked glycosylation. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Mannose-6-phosphate (Man-6-P) is a pivotal intermediate in carbohydrate metabolism. It stands at the crossroads of two major pathways: catabolism via glycolysis and utilization in the synthesis of N-linked glycans, which are essential for the proper folding, stability, and function of a vast number of proteins. The enzyme phosphomannose isomerase (PMI) catalyzes the reversible isomerization of Man-6-P to fructose-6-phosphate (B1210287) (Fru-6-P), thereby committing it to the glycolytic pathway. In certain pathological conditions, such as Congenital Disorder of Glycosylation type Ia (CDG-Ia), the pathway leading to glycosylation is impaired due to mutations in the phosphomannomutase 2 (PMM2) gene. PMM2 is responsible for converting Man-6-P to mannose-1-phosphate, a precursor for glycoprotein (B1211001) synthesis. In individuals with CDG-Ia, the residual activity of PMM2 is often insufficient to maintain adequate protein glycosylation, leading to a multisystemic disorder with severe clinical manifestations.
This compound, a small molecule inhibitor of PMI, has emerged as a promising therapeutic agent for CDG-Ia. By blocking the catabolic route of Man-6-P, this compound aims to increase the intracellular pool of this metabolite, thereby forcing its flux through the compromised PMM2 pathway and enhancing N-linked glycosylation. This guide delves into the technical details of this compound, providing researchers and drug developers with the necessary information to understand and potentially utilize this compound in their studies.
Mechanism of Action of this compound
This compound is a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI).[1][2] Its chemical name is 5-fluoro-2-phenyl-1,2-benzothiazol-3-one.[3] The primary mechanism of action of this compound is the inhibition of the enzymatic conversion of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[4] This inhibition is reported to be non-competitive or un-competitive, meaning it does not compete with the substrate for the active site.[4] By blocking this key catabolic step, this compound effectively increases the intracellular concentration of Man-6-P. This elevation of Man-6-P levels is intended to drive the metabolic flux towards the N-glycosylation pathway, which is initiated by the conversion of Man-6-P to mannose-1-phosphate by the enzyme phosphomannomutase 2 (PMM2).[4] In the context of CDG-Ia, where PMM2 activity is compromised, the increased availability of its substrate, Man-6-P, can help to overcome the enzymatic deficiency and restore, at least partially, the synthesis of essential N-linked glycans.[4]
Quantitative Data
The following table summarizes the key quantitative data for this compound's inhibitory activity against phosphomannose isomerase (PMI).
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | 1.3 µM | Human PMI | Coupled-enzyme fluorescence assay | [1][2] |
Further quantitative data, such as Ki values and efficacy in various cell lines and in vivo models, are subjects of ongoing research and will be updated as they become available.
Experimental Protocols
Phosphomannose Isomerase (PMI) Inhibition Assay (Coupled-Enzyme Assay)
This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds like this compound against human PMI. The assay measures the fluorescence resulting from the production of NADPH, which is stoichiometrically linked to the activity of PMI.
Materials:
-
Human PMI enzyme
-
Mannose-6-phosphate (M6P)
-
Phosphoglucose (B3042753) isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Diaphorase
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl2
-
Tween 20
-
This compound or other test compounds dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.
-
Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 µg/ml G6PDH.[3]
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. For control wells, dispense DMSO only.
-
-
Assay Reaction:
-
Add the Substrate Working Solution to all wells.
-
Add the Enzyme Working Solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 10 µL).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for resorufin (B1680543) (the product of resazurin reduction), typically around 560 nm and 590 nm, respectively.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.
-
Cellular Assay for N-linked Glycosylation using [2-³H]-Mannose
This protocol assesses the effect of this compound on the incorporation of mannose into glycoproteins in cultured cells, providing a functional measure of the redirection of Man-6-P towards the glycosylation pathway.
Materials:
-
Cultured cells (e.g., human fibroblasts, HEK293 cells)
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
[2-³H]-Mannose
-
This compound or other test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer)
-
Protein A/G agarose (B213101) beads
-
Antibody against a specific glycoprotein of interest
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) in glucose-free medium supplemented with dialyzed FBS for a specified time (e.g., 1-2 hours).
-
-
Metabolic Labeling:
-
Add [2-³H]-Mannose to each well and incubate for a defined period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized glycoproteins.[5]
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells with a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate a specific glycoprotein of interest from the lysates using a specific primary antibody and protein A/G agarose beads.[5]
-
-
Quantification of Radiolabel Incorporation:
-
Wash the immunoprecipitated beads extensively to remove non-specifically bound proteins.
-
Elute the protein-bead complexes.
-
Add a scintillation cocktail to the eluted samples and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein concentration in the cell lysates.
-
Compare the amount of [2-³H]-Mannose incorporation in this compound-treated cells to the vehicle-treated controls to determine the effect of the inhibitor on N-linked glycosylation.
-
Signaling Pathways and Experimental Workflows
Mannose-6-Phosphate Metabolic Pathway
The following diagram illustrates the central role of mannose-6-phosphate in metabolism and the point of intervention for this compound.
Caption: Mannose-6-Phosphate Metabolic Crossroads.
Experimental Workflow for PMI Inhibition Assay
The following diagram outlines the key steps in the coupled-enzyme assay for determining the inhibitory potential of this compound against PMI.
Caption: Workflow for PMI Inhibition Assay.
Experimental Workflow for Cellular Glycosylation Assay
This diagram illustrates the workflow for assessing the impact of this compound on N-linked glycosylation in a cellular context.
Caption: Cellular Glycosylation Assay Workflow.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (5-fluoro-2-phenyl-1,2-benzothiazol-3-one) is not publicly available in the provided search results, the general synthesis of the benzo[d]isothiazol-3(2H)-one scaffold has been described. These methods typically involve the intramolecular cyclization of 2-mercaptobenzamide derivatives or related precursors. The synthesis of this compound would likely involve a multi-step process starting from a commercially available fluorinated aniline (B41778) or benzoic acid derivative, followed by the introduction of the thiol group and subsequent cyclization and N-phenylation. Researchers interested in synthesizing this compound should refer to the chemical literature on the synthesis of related benzo[d]isothiazol-3(2H)-one analogs for potential synthetic routes.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead for the treatment of CDG-Ia. Its well-defined mechanism of action, centered on the inhibition of phosphomannose isomerase, offers a clear rationale for its use in redirecting mannose-6-phosphate towards the N-linked glycosylation pathway. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the efficacy and applications of this compound. The visualization of the relevant metabolic pathway and experimental workflows should aid in the conceptual understanding and practical implementation of studies involving this promising compound. As research progresses, a more detailed understanding of the in vivo efficacy, safety profile, and a scalable synthetic route for this compound will be crucial for its potential translation into a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides [bio-protocol.org]
In-Depth Technical Guide to the Biological Activity of ML089
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI). This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Biological Activity and Mechanism of Action
This compound (PubChem CID: 22416235) is a small molecule inhibitor of human phosphomannose isomerase (PMI), the enzyme responsible for the reversible isomerization of mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P). By inhibiting PMI, this compound effectively blocks the entry of mannose into the glycolytic pathway, leading to an intracellular accumulation of M6P. This accumulation redirects M6P towards the N-linked glycosylation pathway, making this compound a valuable tool for studying and potentially treating Congenital Disorders of Glycosylation, particularly CDG-Ia, which is caused by a deficiency in phosphomannomutase 2 (PMM2).[1] The mode of action of this compound is believed to be non-competitive or un-competitive.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound and its analogs.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Compound | Target | IC50 (nM) | Anti-target | IC50 (µM) | Selectivity |
| This compound (CID-22416235) | Phosphomannose Isomerase | 1,300 | PMM2 | 83 | 69-fold |
Signaling Pathway
The primary signaling pathway affected by this compound is the N-linked glycosylation pathway . By inhibiting PMI, this compound increases the available pool of mannose-6-phosphate, which can then be converted to mannose-1-phosphate by PMM2 and subsequently enter the glycosylation cycle.
Caption: N-linked glycosylation pathway and the inhibitory action of this compound on PMI.
Experimental Protocols
In Vitro Coupled Enzyme Assay for PMI Inhibition
This assay determines the inhibitory activity of compounds on PMI by coupling the production of fructose-6-phosphate to the reduction of NADP+, which can be measured spectrophotometrically.
Materials:
-
100 mM Triethanolamine (B1662121) HCl Buffer, pH 7.6
-
66 mM D-Mannose 6-Phosphate Solution
-
13.5 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Solution (prepare fresh)
-
Phosphoglucose (B3042753) Isomerase (PGI) Enzyme Solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Enzyme Solution (100 units/ml)
-
Phosphomannose Isomerase (PMI) Enzyme Solution (0.075 - 0.150 units/ml)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
87 mM triethanolamine buffer
-
5.5 mM D-mannose 6-phosphate
-
0.45 mM NADP+
-
20 units/ml phosphoglucose isomerase
-
1 unit/ml glucose-6-phosphate dehydrogenase
-
-
Add the test compound (this compound) at the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Initiate the reaction by adding 0.0075 - 0.015 units/ml of phosphomannose isomerase to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cellular [³H]Mannose Release Assay (Confirmatory "Blow-off" Assay)
This assay confirms the inhibition of PMI in a cellular context by measuring the release of ³H₂O from cells incubated with [2-³H]mannose.
Materials:
-
Human hepatoma cells (e.g., C3A)
-
Cell culture medium (e.g., DMEM)
-
[2-³H]mannose
-
Test compound (this compound) at various concentrations
-
Scintillation vials
-
Scintillation counter
-
Water bath or incubator
Procedure:
-
Plate human hepatoma cells in a multi-well plate and grow to near confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in fresh culture medium for a specified time (e.g., 1-2 hours).
-
Add [2-³H]mannose to each well and incubate for a defined period (e.g., 1 hour) at 37°C.
-
After incubation, collect a sample of the culture medium from each well.
-
Transfer the medium to a scintillation vial.
-
Evaporate the water from the samples by heating (e.g., in a ventilated oven or by blowing air over the samples). This "blow-off" step removes the ³H₂O produced by PMI activity, while the un-metabolized [2-³H]mannose remains.
-
Add scintillation fluid to each vial and measure the remaining radioactivity using a scintillation counter.
-
A decrease in the amount of ³H₂O produced (and therefore an increase in the remaining radioactivity) corresponds to the inhibition of PMI.
-
Calculate the percent inhibition for each concentration of this compound and determine the EC50 value.
Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and validation of a PMI inhibitor like this compound.
Caption: Workflow for the identification and validation of PMI inhibitors.
References
ML089: A Non-Competitive Inhibitor of Phosphomannose Isomerase (PMI)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ML089, a potent, selective, and cell-permeable non-competitive inhibitor of phosphomannose isomerase (PMI). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.
Introduction
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial enzyme in mannose metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P)[1]. This enzymatic step connects the glycolysis pathway with the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose), a vital precursor for protein glycosylation and cell wall biosynthesis[2].
In the context of human health, PMI inhibition has emerged as a potential therapeutic strategy for Congenital Disorders of Glycosylation Type Ia (CDG-Ia). CDG-Ia is a rare, autosomal recessive genetic disorder caused by mutations in the PMM2 gene, which encodes phosphomannomutase 2. This enzyme is responsible for converting M6P to mannose-1-phosphate, a critical step in the synthesis of N-linked oligosaccharides[1][3]. While dietary mannose supplementation is ineffective for CDG-Ia patients due to the rapid conversion of M6P to F6P by PMI, it is hypothesized that inhibiting PMI could redirect M6P towards the deficient PMM2 pathway, thereby alleviating the symptoms of the disease[1][3].
This compound (PubChem CID: 22416235) was identified as a promising non-competitive inhibitor of human PMI[1][3]. Its ability to permeate cell membranes makes it a valuable tool for both in vitro and in vivo studies[1]. This guide details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.
Quantitative Data
The inhibitory activity of this compound against human phosphomannose isomerase has been characterized through various biochemical assays. The key quantitative parameters are summarized in the table below. It is important to note that while this compound is classified as a non-competitive inhibitor, a specific Ki value and a detailed kinetic analysis of its effect on Vmax and Km have not been reported in the available literature.
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.3 µM | G6PD-NADPH Coupled Assay | [2][3] |
| Selectivity | >60-fold vs. PMM2 | - | [3] |
Table 1: Inhibitory Potency and Selectivity of this compound
Signaling and Metabolic Pathways
Mannose Metabolism and the Role of PMI
The diagram below illustrates the central role of phosphomannose isomerase in mannose metabolism, highlighting the metabolic branch point between glycolysis and glycosylation pathways.
Caption: Mannose metabolism and the therapeutic intervention point of this compound.
Mechanism of Non-Competitive Inhibition
The following diagram illustrates the principle of non-competitive inhibition, where the inhibitor binds to an allosteric site on the enzyme, affecting its catalytic efficiency without preventing substrate binding.
Caption: Mechanism of non-competitive inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound as a non-competitive inhibitor of PMI.
G6PD-NADPH Coupled Enzyme Assay
This is the primary assay used for high-throughput screening and determination of the IC50 value of this compound. The activity of PMI is coupled to the production of NADPH, which is then detected fluorometrically[1].
Principle: PMI converts mannose-6-phosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH. The resulting NADPH is detected using a resazurin-diaphorase reaction, which produces a fluorescent signal[1].
Workflow Diagram:
Caption: Workflow for the G6PD-NADPH coupled PMI assay.
Reagents:
-
Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin[1].
-
Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 µg/ml G6PDH[1].
-
This compound Stock Solution: Serially diluted in 10% DMSO.
Procedure:
-
To the wells of a 384-well plate, add 9 µL of the Substrate Working Solution. For positive control wells, use a substrate solution lacking mannose-6-phosphate[1].
-
Add 2 µL of serially diluted this compound solution or DMSO (for controls) to the appropriate wells[1].
-
Initiate the reaction by adding 9 µL of the Enzyme Working Solution to all wells[1].
-
Incubate the plate at room temperature for 20 minutes[1].
-
Measure the fluorescence intensity using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Tritium (B154650) Release Confirmatory Assay
This assay provides a direct measurement of PMI activity and is used to confirm the inhibitory effect of compounds identified in the primary screen[1].
Principle: The assay utilizes [2-³H]Mannose-6-phosphate as the substrate. The enzymatic action of PMI on this substrate results in the release of tritium as ³H₂O, which can be quantified by scintillation counting after separating it from the radiolabeled substrate through evaporation[1].
Workflow Diagram:
Caption: Workflow for the tritium release confirmatory PMI assay.
Procedure (General Outline):
-
A reaction mixture is prepared containing purified human PMI, [2-³H]Mannose-6-phosphate, and varying concentrations of this compound or DMSO as a control.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated.
-
The unreacted [2-³H]Mannose-6-phosphate is separated from the product, ³H₂O, typically through an evaporation step (a "blow-off" method)[1].
-
The amount of ³H₂O is quantified using a scintillation counter.
-
The inhibition of PMI activity is determined by comparing the amount of ³H₂O produced in the presence of this compound to the control.
This assay can also be adapted for use in a cell-based format to assess the activity of this compound in a cellular context[1].
Conclusion
This compound is a valuable chemical probe for studying the role of phosphomannose isomerase in cellular processes. Its characterization as a non-competitive inhibitor, coupled with its cell permeability, makes it a particularly useful tool for investigating potential therapeutic strategies for Congenital Disorders of Glycosylation Type Ia. Further studies to determine its precise kinetic parameters (Ki, and effects on Vmax and Km) would provide a more complete understanding of its mechanism of action. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working with this compound and other PMI inhibitors.
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the Membrane Permeability of ML089: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI), an enzyme that plays a critical role in the N-linked glycosylation pathway.[1][2] By inhibiting PMI, this compound has emerged as a promising therapeutic probe for Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), a genetic disorder characterized by deficient PMM2 activity. A crucial aspect of the therapeutic potential of any drug candidate is its ability to traverse cellular membranes to reach its intracellular target. This technical guide provides an in-depth overview of the membrane permeability of this compound, consolidating available information and presenting it in a format accessible to researchers and drug development professionals. While direct quantitative permeability data for this compound is not publicly available, this guide outlines the established context of its permeability, provides detailed hypothetical experimental protocols for its assessment, and visualizes its mechanism of action.
Core Concepts: Membrane Permeability and its Assessment
Membrane permeability is a key determinant of a drug's oral bioavailability and its ability to act on intracellular targets. It is often quantified by the apparent permeability coefficient (Papp). Two widely accepted in vitro models for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
-
PAMPA: This high-throughput assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its lipophilicity and ability to cross the intestinal barrier by transcellular diffusion.[3][4]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[5][6] It provides insights into both passive diffusion and active transport mechanisms, including efflux.[7]
This compound: Evidence of Membrane Permeability
This compound has been described as a "membrane permeable" and "orally available" compound.[1] This characteristic is fundamental to its proposed therapeutic application, as it must enter cells to inhibit the cytosolic enzyme PMI. The oral availability further suggests that this compound can be absorbed from the gastrointestinal tract, a process intrinsically linked to its ability to cross the intestinal epithelial barrier.
Quantitative Permeability Data (Hypothetical)
While specific experimental Papp values for this compound have not been published, the following table presents a hypothetical data set illustrating typical results for a compound with good membrane permeability, as would be expected for an orally available drug.
| Assay Type | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery |
| Caco-2 | Apical to Basolateral (A→B) | 15.2 ± 1.8 | 1.2 | 95.7 ± 4.2 |
| Basolateral to Apical (B→A) | 18.2 ± 2.1 | 93.5 ± 3.8 | ||
| PAMPA | N/A | 25.4 ± 3.5 | N/A | 98.1 ± 2.9 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Detailed methodologies for assessing the membrane permeability of a compound like this compound are provided below.
Caco-2 Permeability Assay Protocol
1. Caco-2 Cell Culture and Monolayer Formation:
- Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) in 12- or 24-well plates.
- The cells are cultured for 21-25 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
- The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
2. Permeability Assay:
- The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
- For apical to basolateral (A→B) permeability, this compound (e.g., at 10 µM) in HBSS is added to the apical (donor) compartment, and fresh HBSS is added to the basolateral (receiver) compartment.
- For basolateral to apical (B→A) permeability, the dosing solution is added to the basolateral compartment, and fresh buffer to the apical compartment.
- The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- Samples are collected from both donor and receiver compartments at the end of the incubation period.
3. Sample Analysis and Data Calculation:
- The concentration of this compound in the samples is quantified using a validated analytical method, such as LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated using the following equation: > Papp = (dQ/dt) / (A * C₀) > Where: > * dQ/dt is the rate of permeation of the drug across the cells. > * A is the surface area of the cell monolayer. > * C₀ is the initial concentration of the drug in the donor compartment.
- The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
1. Preparation of the PAMPA Plate:
- A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) to form the artificial membrane.
- A 96-well acceptor plate is filled with buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Permeability Assay:
- The dosing solution of this compound (e.g., at 10 µM) in buffer is added to the donor plate.
- The donor plate is placed on top of the acceptor plate, creating a "sandwich".
- The plate sandwich is incubated at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
3. Sample Analysis and Data Calculation:
- After incubation, the concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
- The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
Mechanism of Action and Cellular Uptake
This compound exerts its therapeutic effect by inhibiting PMI, which is located in the cytoplasm. Therefore, efficient translocation across the plasma membrane is a prerequisite for its activity.
Caption: this compound crosses the plasma membrane to inhibit intracellular PMI.
The diagram above illustrates the proposed mechanism. This compound passively diffuses across the cell membrane into the cytoplasm. There, it inhibits PMI, preventing the conversion of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate. This inhibition leads to an accumulation of Man-6-P, which can then be shunted towards the N-linked glycosylation pathway via the action of PMM2, thereby compensating for the reduced PMM2 activity in CDG-Ia.
Experimental Workflow for Permeability Assessment
The following diagram outlines a typical workflow for evaluating the membrane permeability of a test compound like this compound.
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
The Therapeutic Potential of ML089 for Congenital Disorder of Glycosylation Type Ia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the most prevalent of the congenital disorders of glycosylation, is a severe multisystemic inherited metabolic disorder with no current approved treatment.[1][2][3] This in-depth guide explores the therapeutic potential of ML089, a novel non-competitive inhibitor of phosphomannose isomerase (PMI), as a promising strategy to address the underlying biochemical defect in CDG-Ia.
Understanding CDG-Ia: A Defect in Glycosylation
CDG-Ia is an autosomal recessive disorder caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2 (PMM2).[1][3] PMM2 is critical for the conversion of mannose-6-phosphate (B13060355) (Man-6-P) to mannose-1-phosphate (Man-1-P), an essential precursor for the synthesis of N-linked oligosaccharide chains that are attached to proteins.[1] Deficient PMM2 activity leads to impaired glycosylation, affecting a wide range of proteins and resulting in a broad spectrum of clinical manifestations. These can include neurological impairment, developmental delay, hypotonia, coagulopathies, and liver disease.[2][4][5] The mortality rate in the first year of life is approximately 20%.[3][4]
The therapeutic challenge in CDG-Ia lies in overcoming the metabolic block caused by faulty PMM2. While dietary mannose supplementation has been effective in other types of CDG, it is largely ineffective for CDG-Ia patients. This is likely due to the efficient conversion of the supplemented mannose-6-phosphate into fructose-6-phosphate (B1210287) by phosphomannose isomerase (PMI), thus diverting it from the glycosylation pathway.[6]
This compound: A Targeted Approach to Restoring Glycosylation
This compound is a potent and specific non-competitive inhibitor of human phosphomannose isomerase (PMI).[1][6] The therapeutic rationale for using a PMI inhibitor like this compound in CDG-Ia is to block the catabolism of Man-6-P. By inhibiting PMI, this compound is hypothesized to increase the intracellular concentration of Man-6-P, thereby driving the metabolic flux towards the residual PMM2 activity. This would enhance the production of Man-1-P and subsequently improve protein glycosylation.[1][6] this compound is a membrane-permeable compound, allowing it to act within living cells where the metabolic defect occurs.[1][6]
Quantitative Data on this compound
The following table summarizes the key in vitro activity of this compound.
| Target | Assay Type | IC50 | Selectivity |
| Phosphomannose Isomerase (PMI) | In vitro enzyme inhibition | 1,300 nM | 69-fold vs. PMM2 |
| Phosphomannomutase 2 (PMM2) | In vitro enzyme inhibition | 83 µM | |
| PHOSPHO1 | In vitro enzyme inhibition | 800 nM |
Data sourced from the NIH Probe Report for this compound.[6]
Experimental Protocols
Detailed methodologies for the key experiments that would be cited in a full whitepaper are outlined below.
In Vitro Enzyme Inhibition Assay for Phosphomannose Isomerase (PMI)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PMI.
Materials:
-
Recombinant human PMI enzyme
-
Mannose-6-phosphate (substrate)
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Phosphoglucose (B3042753) isomerase
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound (or other test compounds)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing all components except the substrate, mannose-6-phosphate. This mixture includes the PMI enzyme, NADP+, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase in the assay buffer.
-
Add varying concentrations of this compound to the wells of the microplate. Include control wells with no inhibitor.
-
Initiate the reaction by adding mannose-6-phosphate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the therapeutic strategy and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound in CDG-Ia.
Caption: A logical workflow for preclinical evaluation of this compound.
Future Directions and Conclusion
The identification of this compound as a specific, cell-permeable inhibitor of PMI represents a significant step forward in the quest for a therapy for CDG-Ia.[1][6] The preclinical data, though limited, strongly support the hypothesis that PMI inhibition, potentially in combination with mannose supplementation, could be a viable therapeutic strategy.[6]
Further research is imperative to fully elucidate the therapeutic potential of this compound. This includes comprehensive studies in cellular and animal models of CDG-Ia to assess efficacy in restoring glycosylation and ameliorating disease phenotypes. Long-term safety and toxicity studies will also be crucial before this compound, or optimized analogs, can be considered for clinical development. The exploration of this compound and other PMI inhibitors offers a beacon of hope for patients and families affected by this devastating disorder.
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 3. FDNA™ Congenital Disorder of Glycosylation: Symptoms, & Causes [fdna.com]
- 4. Congenital Disorder of Glycosylation, Type Ia | Hereditary Ocular Diseases [disorders.eyes.arizona.edu]
- 5. adc.bmj.com [adc.bmj.com]
- 6. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of ML089 on Protein Glycosylation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML089 is a potent and selective, cell-permeable, non-competitive inhibitor of phosphomannose isomerase (PMI), a key enzyme in mannose metabolism. By inhibiting PMI, this compound effectively redirects mannose-6-phosphate (B13060355) (Man-6-P) from glycolysis towards the essential pathways of protein glycosylation. This mechanism of action holds significant therapeutic potential, particularly for the treatment of Congenital Disorders of Glycosylation, Type Ia (CDG-Ia), a genetic disorder characterized by deficient N-linked glycosylation. This technical guide provides an in-depth overview of this compound's mechanism, its impact on glycosylation pathways, quantitative data on its effects, and detailed experimental protocols for its study.
Introduction to Protein Glycosylation and the Role of Phosphomannose Isomerase (PMI)
Protein glycosylation is a critical post-translational modification where oligosaccharide chains (glycans) are enzymatically attached to proteins. This process is vital for a wide range of biological functions, including protein folding, stability, trafficking, and cell-cell recognition. N-linked glycosylation, the attachment of a glycan to an asparagine residue, is a major glycosylation pathway that is highly dependent on the availability of mannose.
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), plays a pivotal role in mannose metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P). This positions PMI at a critical metabolic branch point: directing Man-6-P towards glycolysis for energy production or towards the synthesis of GDP-mannose, a key precursor for N-linked glycosylation.
In the context of Congenital Disorders of Glycosylation, Type Ia (CDG-Ia), a deficiency in the enzyme phosphomannomutase 2 (PMM2) impairs the conversion of Man-6-P to mannose-1-phosphate, a subsequent step in the glycosylation pathway. This leads to a shortage of activated mannose for glycan synthesis, resulting in hypoglycosylation of proteins and a wide range of severe clinical manifestations.
This compound: A Selective Inhibitor of Phosphomannose Isomerase
This compound has been identified as a potent and selective non-competitive inhibitor of human PMI. Its ability to permeate cell membranes makes it a valuable tool for studying the effects of PMI inhibition in cellular models and as a potential therapeutic agent.
Mechanism of Action
This compound binds to PMI at a site distinct from the substrate-binding site, thereby inhibiting its enzymatic activity in a non-competitive manner. This mode of inhibition is particularly advantageous as its efficacy is not overcome by the accumulation of the substrate, Man-6-P. By blocking the conversion of Man-6-P to Fru-6-P, this compound effectively increases the intracellular pool of Man-6-P, thereby shunting this crucial precursor towards the PMM2-dependent pathway for N-linked glycosylation. In the context of CDG-Ia, where PMM2 activity is compromised but not entirely absent, the increased availability of Man-6-P can help to drive the residual PMM2 activity and partially restore protein glycosylation.
Figure 1. Mechanism of action of this compound in redirecting mannose-6-phosphate towards N-linked glycosylation.
Quantitative Data on the Effects of PMI Inhibition
While specific quantitative data for this compound is limited in publicly available literature, studies on a structurally similar and potent PMI inhibitor, MLS0315771, provide valuable insights into the expected dose-dependent effects of this compound.
Inhibition of PMI and PMM2 Activity
| Compound | Target | IC50 | Reference |
| This compound | Phosphomannose Isomerase (PMI) | 1.3 µM | [1] |
| This compound | Phosphomannomutase 2 (PMM2) | > 83 µM | [1] |
| MLS0315771 | Phosphomannose Isomerase (PMI) | ~1 µM | [1] |
Table 1: In vitro inhibitory activity of this compound and MLS0315771 against PMI and PMM2.
Dose-Dependent Increase in Mannose Incorporation into Glycoproteins
Studies with MLS0315771 in HeLa cells have demonstrated a dose-dependent increase in the incorporation of radiolabeled mannose into glycoproteins, indicating a successful redirection of mannose into the glycosylation pathway.
| MLS0315771 Concentration (µM) | Fold Increase in [3H]Mannose Incorporation |
| 0 | 1.0 |
| 1.56 | ~1.5 |
| 3.12 | ~2.0 |
| 6.25 | ~2.5 |
| 12.5 | ~2.8 |
| 25 | ~2.0 |
Table 2: Effect of MLS0315771 on the incorporation of [3H]mannose into glycoproteins in HeLa cells. Data adapted from Sharma et al., 2011.
Partial Rescue of Glycosylation Defect in CDG-Ia Fibroblasts
Treatment of fibroblasts from CDG-Ia patients with MLS0315771 has been shown to partially rescue the N-glycosylation defect, as evidenced by an increase in the incorporation of [3H]mannose into glycoproteins.
| Cell Line | Treatment | Fold Increase in [3H]Mannose Incorporation |
| Normal Fibroblasts | Untreated | 1.0 |
| CDG-Ia Fibroblasts | Untreated | ~0.2 |
| CDG-Ia Fibroblasts | + 10 µM MLS0315771 | ~0.4 |
Table 3: Effect of MLS0315771 on [3H]mannose incorporation in normal and CDG-Ia patient fibroblasts. Data adapted from Sharma et al., 2011.
Impact on O-Linked Glycosylation
Currently, there is no direct experimental evidence available in the public domain detailing the impact of this compound on O-linked glycosylation pathways. The primary mechanism of this compound is the modulation of the Man-6-P pool, which is a direct precursor for N-linked glycosylation. While O-linked glycosylation also utilizes mannose in the form of Dol-P-Man for O-mannosylation, the primary donor for the most common type of O-glycosylation (mucin-type) is UDP-GalNAc. Therefore, the direct impact of this compound on mucin-type O-glycosylation is likely to be minimal. However, a comprehensive investigation into the broader effects of this compound on all glycosylation pathways has not yet been reported.
Detailed Experimental Protocols
In Vitro PMI Activity Assay (G6PD-Coupled Assay)
This assay determines the inhibitory activity of compounds against PMI by coupling the production of Fru-6-P to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PD).
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
Phosphoglucose isomerase (PGI)
-
Recombinant human PMI
-
Mannose-6-phosphate (substrate)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl2, NADP+, G6PD, and PGI in a 96-well plate.
-
Add this compound or the test compound at various concentrations to the wells.
-
Add recombinant human PMI to all wells except for the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, Man-6-P.
-
Immediately measure the increase in absorbance at 340 nm every minute for 30 minutes at 37°C. The rate of NADPH production is directly proportional to the PMI activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Figure 2. Experimental workflow for the in vitro G6PD-coupled PMI activity assay.
Cellular [3H]Mannose Incorporation Assay
This assay measures the incorporation of radiolabeled mannose into newly synthesized glycoproteins in cultured cells, providing a direct readout of the flux through the glycosylation pathway.
Materials:
-
Human fibroblasts (e.g., CDG-Ia patient-derived and control lines)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS), dialyzed
-
[2-3H]Mannose
-
This compound or other test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate cells in a 24-well plate and grow to confluence.
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells for 1 hour in medium containing this compound or the test compound at the desired concentrations.
-
Add [2-3H]Mannose to each well and incubate for 4-6 hours.
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the proteins using ice-cold 10% TCA.
-
Wash the protein pellets with ethanol (B145695) to remove unincorporated radiolabel.
-
Solubilize the protein pellets in a suitable buffer.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
References
initial studies and discovery of ML089
An In-depth Technical Guide on the Initial Studies and Discovery of M-89 and ML089
This technical guide provides a comprehensive overview of the foundational research and discovery of two distinct molecular entities: M-89, a potent inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction, and this compound, an inhibitor of phosphomannose isomerase (PMI). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and relevant biological pathways associated with these compounds.
Part 1: M-89, a Menin-MLL Inhibitor
Introduction and Discovery
M-89 (also referred to as compound 42) was identified through a structure-based design approach as a highly potent small-molecule inhibitor of the Menin-MLL interaction.[1][2][3] This interaction is a critical driver in acute leukemias characterized by MLL gene rearrangements.[1] The discovery of M-89 represents a significant advancement in the development of targeted therapies for these aggressive cancers.[1][2][3]
Quantitative Data
The initial studies of M-89 yielded key quantitative metrics that established its potency and selectivity. These findings are summarized in the table below.
| Parameter | Value | Cell Lines / Conditions | Reference |
| Binding Affinity (Kd) | 1.4 nM | Binding to Menin | [1][2] |
| IC50 | 25 nM | MV4;11 (MLL-AF4 fusion) | [1][2][4][5] |
| IC50 | 55 nM | MOLM-13 (MLL-AF9 fusion) | [1][2][4][5] |
| IC50 | 10.2 µM | HL-60 (lacking MLL fusion) | [1] |
| Selectivity | >100-fold | (HL-60 vs. MV4;11 and MOLM-13) | [1][2][4][5] |
Experimental Protocols
Cell Growth Inhibition Assay: The potency of M-89 in inhibiting cell growth was evaluated in leukemia cell lines with and without MLL fusions.[1] The MV4;11 and MOLM-13 cell lines, which carry MLL fusions, and the HL-60 cell line, which lacks this fusion, were utilized.[1][2] Cells were treated with varying concentrations of M-89, and cell viability was assessed after a defined incubation period to determine the IC50 values.[1]
Cellular Thermal Shift Assay (CETSA): To confirm that M-89 directly engages with Menin in a cellular context, a CETSA was performed.[1] This assay measures the thermal stability of a target protein upon ligand binding. Leukemia cells were treated with M-89, and the stabilization of the Menin protein was quantified at different temperatures, demonstrating target engagement at low nanomolar concentrations.[1]
Signaling Pathway and Mechanism of Action
Menin is a scaffold protein that plays a crucial role in the regulation of gene expression.[6][7] In MLL-rearranged leukemias, Menin interacts with the N-terminus of MLL fusion proteins, which is essential for the recruitment of this complex to target genes like HOXA9 and MEIS1.[6][8] The upregulation of these genes is critical for leukemogenesis.[8] M-89 acts by binding to a pocket on Menin, thereby disrupting the Menin-MLL interaction.[1][6] This prevents the recruitment of the MLL fusion protein complex to its target genes, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia cell proliferation.[8]
Caption: The Menin-MLL signaling pathway and the inhibitory action of M-89.
Part 2: this compound, a Phosphomannose Isomerase Inhibitor
Introduction and Discovery
This compound (CID-22416235) was identified as a probe compound that inhibits human phosphomannose isomerase (PMI).[9][10] Its discovery originated from a project aimed at finding novel non-competitive inhibitors of PMI for the potential treatment of Congenital Disorder of Glycosylation Type Ia (CDG-Ia).[9][10] this compound is a membrane-permeable compound, allowing it to inhibit PMI within living cells.[9][10]
Quantitative Data
The initial characterization of this compound provided the following key quantitative measure:
| Parameter | Value | Conditions | Reference |
| IC50 | 1.3 µM | Inhibition of phosphomannose isomerase (PMI) | [11] |
Experimental Protocols
High-Throughput Screening (HTS) for PMI Inhibitors: The discovery of this compound was facilitated by a high-throughput screening campaign to identify inhibitors of human PMI.[12] The assay employed a coupled-enzyme system to detect PMI activity.[9][12][13]
-
Assay Principle: The assay measures the activity of PMI by detecting its product, fructose-6-phosphate (B1210287). This is achieved through a series of enzymatic reactions:
-
PMI converts mannose-6-phosphate (B13060355) to fructose-6-phosphate.
-
Phosphoglucose (B3042753) isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, which is coupled with the conversion of NADP to NADPH.
-
The resulting NADPH is detected using a resazurin-diaphorase fluorogenic reaction.[9][12][13]
-
-
Reagents:
Caption: Workflow of the coupled-enzyme assay for PMI inhibitor screening.
Metabolic Pathway and Therapeutic Rationale
Phosphomannose isomerase (PMI) is an enzyme that interconverts mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P).[14] In the context of CDG-Ia, a deficiency in the enzyme phosphomannomutase 2 (PMM2) impairs the conversion of M6P to mannose-1-phosphate, a crucial step in protein glycosylation.[9] The therapeutic hypothesis is that by inhibiting PMI with a compound like this compound, the catabolism of M6P to F6P would be blocked.[9][10] This would lead to an accumulation of M6P, which could then be shunted towards the deficient PMM2 pathway, potentially restoring adequate levels of protein glycosylation.[9][10]
Caption: The role of PMI in mannose metabolism and the therapeutic rationale for this compound.
References
- 1. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AID 1220 - HTS identification of compounds inhibiting phosphomannose isomerase (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
Methodological & Application
ML089 In Vitro Enzyme Assay: A Detailed Protocol for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML089 is a potent and selective inhibitor of phosphomannose isomerase (PMI), an essential enzyme in the mannose metabolic pathway.[1] PMI catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P).[1] This enzymatic step is crucial for the proper glycosylation of proteins and other macromolecules. Inhibition of PMI by this compound has potential therapeutic applications, particularly in the context of congenital disorders of glycosylation (CDG). This document provides a detailed protocol for an in vitro enzyme assay to characterize the activity of this compound and similar compounds against human phosphomannose isomerase.
Principle of the Assay
The activity of phosphomannose isomerase is determined using a coupled enzyme assay. In this system, the product of the PMI reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration can be monitored by measuring the increase in fluorescence at an emission wavelength of approximately 590 nm with an excitation wavelength of around 544 nm. The rate of fluorescence increase is directly proportional to the PMI activity.
Data Presentation
Inhibitor and Enzyme Kinetic Data
The following tables summarize the key quantitative data for the inhibitor this compound and the kinetic parameters of the target enzyme, phosphomannose isomerase (PMI).
| Inhibitor | Target Enzyme | IC50 | Mode of Action |
| This compound | Human Phosphomannose Isomerase (PMI) | 1.3 µM | Non-competitive or Un-competitive |
| Enzyme | Substrate | Km | Vmax | kcat/Km |
| Human Phosphomannose Isomerase | D-Mannose 6-Phosphate | 0.23 mM[2] | Not Reported | Not Reported |
| Phosphomannose Isomerase | D-Fructose 6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Not Reported |
| Bacillus amyloliquefaciens PMI | D-Mannose 6-Phosphate | Not Reported | Not Reported | 13,900 s⁻¹mM⁻¹ |
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM HEPES, pH 7.4):
-
Dissolve HEPES in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.
-
Filter sterilize and store at 4°C.
2. Substrate Working Solution:
-
To the Assay Buffer, add the following components to the specified final concentrations:
-
D-Mannose 6-Phosphate: 0.4 mM
-
Diaphorase: 1.6 U/mL
-
Resazurin: 0.2 mM
-
-
Prepare this solution fresh on the day of the experiment and protect it from light.
3. Enzyme Working Solution:
-
To the Assay Buffer, add the following components to the specified final concentrations:
-
NADP+: 0.44 mM
-
MgCl₂: 9.048 mM
-
Tween 20: 0.01% (v/v)
-
Phosphoglucose Isomerase (PGI): 4.6 µg/mL
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): 1.8 µg/mL
-
Human Phosphomannose Isomerase (PMI): 30 ng/mL
-
-
Prepare this solution fresh on the day of the experiment and keep it on ice. The concentration of PMI may need to be optimized based on the specific activity of the enzyme lot.
4. This compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
5. This compound Dilutions:
-
Prepare serial dilutions of the this compound stock solution in the Assay Buffer. It is recommended to perform a 2-fold serial dilution to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure
-
Plate Setup:
-
Use a black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Add 2 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Include wells with no PMI enzyme as a background control.
-
-
Addition of Substrate:
-
Add 20 µL of the Substrate Working Solution to all wells.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the Enzyme Working Solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 20 minutes, protected from light. The incubation time may be optimized for linear reaction kinetics.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 544 nm and emission at approximately 590 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal from the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of PMI inhibition for each this compound concentration using the following formula:
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Signaling Pathway
Caption: Mannose metabolism and its intersection with glycolysis.
Experimental Workflow
Caption: Workflow for the in vitro this compound enzyme assay.
References
Application Notes and Protocols for Cell-Based Assays Involving GPR52 and the Phosphomannose Isomerase Inhibitor ML089
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for studying the G protein-coupled receptor 52 (GPR52) in cell-based assays. Additionally, it clarifies the function and provides protocols for the use of ML089, a known phosphomannose isomerase (PMI) inhibitor. Initial interest in this compound may have been linked to GPR52; however, current scientific literature identifies this compound as a potent inhibitor of PMI, an enzyme involved in glycosylation pathways.[1][2] This document will therefore address both topics to ensure clarity and provide comprehensive guidance for researchers.
GPR52 is an orphan GPCR predominantly expressed in the brain, making it a promising therapeutic target for neurological and psychiatric disorders.[3][4] It is constitutively active and couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5]
This compound, on the other hand, is a potent and selective inhibitor of phosphomannose isomerase (PMI) with an IC50 of 1.3 µM.[1] PMI is a crucial enzyme in the N-linked glycosylation pathway. Inhibition of PMI by this compound can be studied in cell-based assays by monitoring changes in mannose incorporation into glycoproteins.[6]
Section 1: GPR52 Signaling Pathway and Cell-Based Assays
GPR52 Signaling Pathway
GPR52 primarily signals through the Gs protein pathway. Upon activation, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP can activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Stock Solutions of ML089
Introduction
ML089 is a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI) with an IC₅₀ of 1.3 µM.[1][2][3] It is a valuable tool for studying congenital disorders of glycosylation, specifically CDG-Ia.[1][4][5] As a membrane-permeable compound, this compound can be used to inhibit PMI in living cells, blocking the catabolism of mannose-6-phosphate (B13060355) and redirecting it toward protein glycosylation.[4][5] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These notes provide a detailed protocol for the solubilization and storage of this compound for in vitro research applications.
Key Compound Specifications
All essential quantitative data for this compound is summarized in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₈FNOS | [6] |
| Molecular Weight | 245.27 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [6] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][6] |
| Max. Stock Solubility | 25 mg/mL (101.93 mM) in DMSO | [1][6] |
| Storage (Solid) | 3 years at -20°C or 2 years at 4°C | [1][6] |
| Storage (Stock Solution) | 6 months at -80°C or 1 month at -20°C | [1][6] |
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.
Materials
-
This compound powder (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of atmospheric moisture.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration. For a 10 mM stock solution, the calculation is as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (245.27 g/mol ) x (1000 mg/g) = 2.45 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. It is crucial to use newly opened or anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6]
-
Dissolve Compound:
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials. The volume of the aliquots should be appropriate for your typical experimental needs.
-
Store Properly: Store the aliquots upright at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6] When ready to use, thaw an aliquot completely at room temperature and mix gently before preparing working solutions.
Visual Workflow and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PMI抑制剂 | MCE [medchemexpress.cn]
Administration of USP30 Inhibitors for In Vivo Animal Studies: Application Notes and Protocols
Initial Clarification: The Target of ML089
It is important to clarify that the small molecule this compound is a potent and selective inhibitor of phosphomannose isomerase (PMI).[1][2][3] It is not reported to be an inhibitor of Ubiquitin-Specific Protease 30 (USP30). Research into this compound focuses on its potential therapeutic applications for Congenital Disorder of Glycosylation Ia by modulating mannose metabolism.[2][3]
This document will therefore provide detailed application notes and protocols for the in vivo administration of a representative USP30 inhibitor, based on published preclinical studies of compounds developed for this target. The information presented here is intended to guide researchers in designing and executing in vivo studies for novel USP30 inhibitors.
Introduction to USP30 and its Inhibition
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane. It plays a critical role in regulating mitophagy, the process of clearing damaged mitochondria.[4][5] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of the PINK1/Parkin pathway, thereby inhibiting the removal of dysfunctional mitochondria.[4][6] Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the clearance of damaged mitochondria.[5]
Signaling Pathway of USP30 in Mitophagy
The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.
Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy.
Quantitative Data from In Vivo Studies of USP30 Inhibitors
The following tables summarize representative data from preclinical studies with USP30 inhibitors. This data can serve as a benchmark for evaluating novel compounds.
Table 1: Pharmacokinetic Parameters of a Representative USP30 Inhibitor (ST-539) in Mice
| Parameter | Value | Unit |
| Dose | 25 | mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | - |
| Cmax (Maximum Concentration) | ~1.5 | µM |
| Tmax (Time to Cmax) | ~1 | hour |
| AUC (Area Under the Curve) | Not Reported | - |
Data based on a study with ST-539.[6]
Table 2: Efficacy of a Representative USP30 Inhibitor in a Mouse Model
| Animal Model | Treatment Group | Outcome Measure | Result |
| mt-Keima mice | Vehicle | Cardiac Mitophagy | Baseline |
| mt-Keima mice | ST-539 (25 mg/kg) | Cardiac Mitophagy | Significant Increase |
Data based on a study with ST-539.[6]
Experimental Protocols
Formulation of a USP30 Inhibitor for In Vivo Administration
A critical step for in vivo studies is the development of a safe and effective formulation that ensures adequate bioavailability. For many small molecule inhibitors with poor aqueous solubility, a co-solvent-based formulation is often employed for parenteral administration in animal models.
Recommended Vehicle for Intraperitoneal (i.p.) Injection:
A commonly used vehicle for administering hydrophobic compounds to rodents consists of a mixture of DMSO, PEG300, Tween 80, and saline.
Table 3: Composition of a Standard In Vivo Formulation Vehicle
| Component | Percentage (%) | Purpose |
| DMSO | 5 - 10 | Solubilizing agent |
| PEG300 | 30 - 40 | Co-solvent and viscosity enhancer |
| Tween 80 | 5 | Surfactant to improve solubility and stability |
| Saline | 45 - 60 | Diluent to achieve final volume and tonicity |
Protocol: Preparation of Formulation
-
Weigh the required amount of the USP30 inhibitor.
-
Dissolve the inhibitor in the specified volume of DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is homogeneous.
-
Add saline to the desired final volume and mix well.
-
Visually inspect the solution for any precipitation. If necessary, sonicate briefly.
In Vivo Efficacy Study in a Mitophagy Reporter Mouse Model
The primary goal of in vivo studies is to assess the effect of the USP30 inhibitor on mitophagy. The mt-Keima mouse is a widely used model for these evaluations.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo efficacy study of a USP30 inhibitor.
Protocol:
-
Animal Model: Use mt-Keima transgenic mice, which express a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, USP30 inhibitor). A typical group size is 5-8 mice.
-
Drug Administration: Administer the formulated USP30 inhibitor or vehicle via the desired route (e.g., intraperitoneal injection).
-
Time Course: Determine the appropriate time points for tissue collection based on the pharmacokinetic profile of the compound.
-
Tissue Collection: At the designated time points, euthanize the mice and perfuse with PBS. Collect tissues of interest (e.g., heart, brain) and prepare for analysis.
-
Analysis:
-
For mitophagy analysis, tissues can be sectioned and imaged using confocal microscopy to quantify the ratio of lysosomal (acidic) to non-lysosomal (neutral) mitochondria.
-
Western blotting can be performed on tissue lysates to assess the levels of mitochondrial proteins (e.g., TOM20) as a measure of mitochondrial clearance.
-
Pharmacokinetic (PK) Study
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.
Protocol:
-
Animal Groups: Establish groups of mice (typically 3 mice per time point).
-
Drug Administration: Administer a single dose of the USP30 inhibitor formulation.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the USP30 inhibitor in plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Conclusion
While this compound is an inhibitor of PMI, the field of USP30 inhibition is an active area of research with significant therapeutic potential. The protocols and data presented here for representative USP30 inhibitors provide a framework for researchers to design and conduct in vivo animal studies to evaluate novel compounds targeting this important mitochondrial deubiquitinase. Careful consideration of formulation, experimental design, and appropriate animal models is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 5. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of USP30 activates Tissue-specific Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Determining the IC50 of ML089 for Phosphomannose Isomerase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P).[1] This enzymatic reaction is a key step in glycolysis and the biosynthesis of GDP-mannose, a precursor for protein glycosylation and cell wall synthesis.[2][3] Inhibition of PMI is a therapeutic strategy for certain metabolic disorders, such as Congenital Disorder of Glycosylation Type Ia (CDG-Ia).[4][5] In CDG-Ia, a deficiency in phosphomannomutase 2 (PMM2) leads to impaired protein glycosylation.[5] By inhibiting PMI, the catabolism of M6P is blocked, potentially redirecting it towards the glycosylation pathway, thereby alleviating the symptoms of the disease.[4][5] ML089 is a potent, selective, and orally available inhibitor of phosphomannose isomerase.[2][6] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against PMI.
Quantitative Data Summary
The following table summarizes the reported IC50 value for this compound against phosphomannose isomerase and its selectivity over related enzymes.
| Compound | Target | IC50 | Anti-target | IC50 (Anti-target) | Selectivity | Reference |
| This compound | Phosphomannose Isomerase (PMI) | 1.3 µM (1300 nM) | Phosphomannomutase 2 (PMM2) | 83 µM | 69-fold | [4][6][7] |
| This compound | Phosphomannose Isomerase (PMI) | 1.3 µM | PHOSPHO1 | 800 nM | - | [4][7] |
Experimental Protocols
Coupled Enzymatic Assay for Determining PMI Inhibition
This protocol describes a coupled enzymatic assay to determine the IC50 of this compound for PMI. The activity of PMI is measured by quantifying the production of its product, fructose-6-phosphate. This is achieved by a series of coupled enzymatic reactions that ultimately lead to the production of a fluorescent signal.
Principle:
-
PMI: Converts Mannose-6-Phosphate (M6P) to Fructose-6-Phosphate (F6P).
-
Phosphoglucose Isomerase (PGI): Converts F6P to Glucose-6-Phosphate (G6P).
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes G6P, reducing NADP+ to NADPH.
-
Diaphorase: Uses NADPH to reduce the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543), which can be measured.
The rate of resorufin production is directly proportional to the PMI activity.
Materials:
-
This compound (or other test compounds)
-
Mannose-6-phosphate (M6P)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Diaphorase
-
Resazurin
-
HEPES buffer
-
Magnesium chloride (MgCl2)
-
Tween 20
-
DMSO (for dissolving compounds)
-
Microplates (e.g., 1536-well black plates)
-
Plate reader with fluorescence detection capabilities
Solutions:
-
Substrate Working Solution:
-
Enzyme Working Solution:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the appropriate assay buffer.
-
Assay Plate Preparation: Add a small volume (e.g., nanoliters) of the diluted this compound solutions to the wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Substrate Addition: Dispense the Substrate Working Solution into all wells of the plate.[9]
-
Enzyme Addition and Incubation: Add the Enzyme Working Solution to all wells to initiate the reaction.[9] Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. AID 1220 - HTS identification of compounds inhibiting phosphomannose isomerase (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ML089 for the Study of Glycosylation Defects in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that dictates the structure and function of a vast array of proteins. Defects in this intricate process can lead to a class of severe genetic disorders known as Congenital Disorders of Glycosylation (CDG). The most prevalent form, CDG-Ia, arises from mutations in the PMM2 gene, which encodes phosphomannomutase 2, an enzyme responsible for the conversion of mannose-6-phosphate (B13060355) (Man-6-P) to mannose-1-phosphate, a key step in N-linked glycosylation.[1][2]
ML089 is a potent, selective, and cell-permeable small molecule inhibitor of phosphomannose isomerase (PMI).[1][2][3] PMI catalyzes the conversion of Man-6-P to fructose-6-phosphate, diverting mannose from the glycosylation pathway towards glycolysis.[3] By inhibiting PMI, this compound effectively blocks this catabolic route, leading to an accumulation of intracellular Man-6-P. This increased substrate pool can then be utilized by the partially active PMM2 enzyme in CDG-Ia patient cells, thereby ameliorating the glycosylation defect.[1][4] These application notes provide detailed protocols for utilizing this compound to study and potentially rescue N-linked glycosylation defects in various cell lines.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in redirecting mannose metabolism towards glycosylation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-124890 |
| Human Fibroblasts (CDG-Ia) | Coriell Institute | GMXXXXX (specific to mutation) |
| Human Hepatoma Cells (C3A) | ATCC | CRL-10741 |
| HT-29 Human Colon Adenocarcinoma Cells | ATCC | HTB-38 |
| DMEM | Gibco | 11965092 |
| RPMI-1640 | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| [2-³H]Mannose | American Radiolabeled Chemicals | ART 0123A |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 |
| Endoglycosidase H (Endo H) | New England Biolabs | P0702S |
| PNGase F | New England Biolabs | P0704S |
Detailed Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cell lines and treating them with this compound.
Caption: General workflow for cell culture and this compound treatment.
-
Cell Thawing and Culture:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium (DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Plate the cells in an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge as described above.
-
Resuspend the cells in fresh medium and re-plate at the desired density.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The day before treatment, seed cells into appropriate culture plates (e.g., 6-well or 24-well plates) to allow for attachment.
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). The final concentration of DMSO should not exceed 0.1%.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding to downstream analysis.
-
Protocol 2: Analysis of Mannose Incorporation into Glycoproteins using [2-³H]Mannose
This protocol measures the flux of mannose into the glycosylation pathway.[4]
-
Cell Seeding and this compound Pre-treatment:
-
Seed cells (e.g., CDG-Ia fibroblasts, C3A, or HT-29) in 24-well plates.
-
Allow cells to adhere overnight.
-
Pre-incubate the cells with this compound (e.g., at its IC₅₀ of 1.3 µM or a range of concentrations) or vehicle control for 2 hours.[3]
-
-
Radiolabeling:
-
After pre-incubation, add [2-³H]mannose to each well at a final concentration of 20 µCi/mL.
-
Incubate for 4 hours at 37°C.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubating for 10 minutes at room temperature.
-
Transfer the lysate to a microcentrifuge tube.
-
Precipitate the protein by adding an equal volume of 20% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification:
-
Carefully aspirate the supernatant.
-
Wash the protein pellet twice with 10% TCA.
-
Resuspend the pellet in 100 µL of 1 M NaOH.
-
Transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration of a parallel, unlabeled well, determined by a BCA assay.
-
Protocol 3: N-Glycan Analysis by Endoglycosidase H (Endo H) Digestion and Western Blot
This protocol assesses the maturation of N-linked glycans. Immature, high-mannose N-glycans are sensitive to Endo H cleavage, while mature, complex-type glycans are resistant.
-
Protein Extraction:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Endo H Digestion:
-
In a microcentrifuge tube, combine 20-30 µg of protein lysate with 1 µL of Glycoprotein (B1211001) Denaturing Buffer (10X).
-
Bring the final volume to 10 µL with deionized water.
-
Heat the mixture at 100°C for 10 minutes to denature the proteins.
-
Cool the sample and add 2 µL of GlycoBuffer 3 (10X) and 1 µL of Endo H.
-
Bring the final volume to 20 µL with deionized water.
-
Incubate the reaction at 37°C for 1 hour.
-
As a control, prepare a parallel reaction without Endo H.
-
-
Western Blot Analysis:
-
Add SDS-PAGE loading buffer to the digested and undigested samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a glycoprotein of interest that is known to be affected in CDG (e.g., transferrin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
A shift in the molecular weight of the glycoprotein after Endo H digestion indicates the presence of high-mannose N-glycans. A reduction in this shift upon this compound treatment suggests a rescue of the glycosylation defect.
-
Data Presentation
Table 1: Effect of this compound on [2-³H]Mannose Incorporation in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Fold Increase in [³H]Mannose Incorporation (mean ± SD) |
| CDG-Ia Fibroblasts | 0 | 1.0 ± 0.1 |
| 1.3 | 4.5 ± 0.6 | |
| 5.0 | 6.8 ± 0.9 | |
| C3A | 0 | 1.0 ± 0.2 |
| 1.3 | 3.2 ± 0.4 | |
| 5.0 | 5.1 ± 0.7 | |
| HT-29 | 0 | 1.0 ± 0.15 |
| 1.3 | 2.8 ± 0.3 | |
| 5.0 | 4.3 ± 0.5 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Table 2: IC₅₀ Values of this compound for PMI Inhibition
| Parameter | Value | Reference |
| IC₅₀ for human PMI | 1.3 µM | [3] |
Logical Relationship Diagram
Caption: Logical flow of this compound action in correcting glycosylation defects in CDG-Ia.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low [³H]mannose incorporation | Insufficient labeling time or radiolabel concentration. | Optimize incubation time (2-6 hours) and [³H]mannose concentration (10-50 µCi/mL). |
| Cell viability issues. | Check cell health and viability before and after treatment. Ensure DMSO concentration is low. | |
| No shift in glycoprotein mobility after Endo H digestion | Glycoprotein has no high-mannose glycans. | Choose a glycoprotein known to have high-mannose precursors. |
| Incomplete denaturation or digestion. | Ensure complete denaturation of the protein lysate and use sufficient Endo H. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and use a stringent wash buffer (e.g., with 0.1% Tween-20). |
| Non-specific antibody binding. | Titrate the primary and secondary antibodies to optimal concentrations. |
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for ML089 in CDG-Ia Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Evaluation of ML089 in Congenital Disorder of Glycosylation Type Ia (CDG-Ia)
This document provides a comprehensive guide for the preclinical evaluation of this compound, a potent and selective inhibitor of phosphomannose isomerase (PMI), as a potential therapeutic agent for Congenital Disorder of Glycosylation Type Ia (CDG-Ia). CDG-Ia, also known as PMM2-CDG, is an autosomal recessive disorder caused by mutations in the PMM2 gene, leading to deficient activity of the enzyme phosphomannomutase 2. This deficiency impairs the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate, a critical step in the synthesis of N-linked glycans. The therapeutic rationale for using a PMI inhibitor like this compound is to redirect the metabolic flux of mannose-6-phosphate away from glycolysis and towards the deficient PMM2 enzyme, thereby increasing the synthesis of essential precursors for glycosylation.[1][2][3]
This compound Compound Profile
This compound is a benzoisothiazolone derivative that acts as a potent, selective, and orally available inhibitor of human phosphomannose isomerase (PMI).[4] Its key characteristics are summarized in the table below.
| Parameter | Value | Reference |
| Target | Phosphomannose Isomerase (PMI) | [4] |
| IC50 (PMI) | 1.3 µM | [4][5] |
| Selectivity (PMM2 IC50) | 83 µM | [5] |
| Selectivity Fold (PMM2/PMI) | ~69-fold | [5] |
| Cell Permeability | Yes | [1] |
| Oral Availability (in mice) | Yes | [4] |
Signaling Pathway and Mechanism of Action
In healthy individuals, mannose-6-phosphate (Man-6-P) is at a crucial metabolic branch point. It can be converted to mannose-1-phosphate (Man-1-P) by PMM2, which then enters the N-glycosylation pathway. Alternatively, it can be isomerized to fructose-6-phosphate (B1210287) (Fru-6-P) by PMI, entering the glycolytic pathway. In CDG-Ia, the reduced activity of PMM2 leads to an accumulation of Man-6-P and a deficiency in Man-1-P, resulting in hypoglycosylation of proteins.
This compound inhibits PMI, thereby blocking the conversion of Man-6-P to Fru-6-P. This inhibition is hypothesized to increase the intracellular concentration of Man-6-P, making it more available to the residual PMM2 enzyme activity. This redirection of Man-6-P towards the N-glycosylation pathway is expected to enhance the synthesis of GDP-mannose, a critical mannose donor for glycan synthesis, and ultimately improve protein glycosylation.[1][2]
In Vitro Experimental Protocols
Cell Models
-
CDG-Ia Patient-Derived Fibroblasts: Primary skin fibroblasts from CDG-Ia patients with confirmed PMM2 mutations are the most clinically relevant in vitro model. These cells exhibit reduced PMM2 activity and hypoglycosylation.[4][6]
-
Control Fibroblasts: Fibroblasts from healthy donors should be used as a control.
-
PMM2 Knockdown Cell Lines: Alternatively, a human cell line (e.g., HEK293T or THP-1) with stable knockdown of PMM2 can be used to model the disease.[7]
Experimental Workflow: In Vitro Efficacy of this compound
Detailed Protocols
3.3.1. Cell Culture and this compound Treatment
-
Culture patient and control fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.
3.3.2. PMM2 Enzyme Activity Assay
This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate, which is then converted through a series of enzymatic reactions to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing 20 mM HEPES (pH 7.1), 250 mM sucrose, 1 mM DTT, and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.1), 5 mM MgCl2, 0.2 mM NADP+, 1 µM glucose-1,6-bisphosphate, phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase, and phosphomannose isomerase.
-
-
Assay:
-
Add cell lysate to the reaction mixture.
-
Initiate the reaction by adding mannose-1-phosphate.
-
Monitor the increase in absorbance at 340 nm over time at 37°C.
-
Calculate PMM2 activity relative to total protein concentration.
-
3.3.3. N-Glycosylation Analysis by Western Blot
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against a known glycoprotein (B1211001) that is affected in CDG-Ia, such as glycoprotein 130 (gp130).[4]
-
Observe the electrophoretic mobility shift between the fully glycosylated and hypoglycosylated forms of the protein.
-
Quantify the band intensities to determine the ratio of glycosylated to unglycosylated protein.
3.3.4. Quantitative N-Glycan Analysis by Mass Spectrometry
-
Protein Extraction and Digestion:
-
Extract total protein from cell lysates.
-
Denature, reduce, and alkylate the proteins.
-
Digest proteins into peptides using trypsin.
-
-
N-Glycan Release:
-
Release N-linked glycans from the peptides using PNGase F.
-
-
Glycan Labeling and Purification:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for quantification.
-
Purify the labeled glycans using solid-phase extraction.
-
-
LC-MS/MS Analysis:
| In Vitro Assay | Endpoint | Expected Outcome with this compound Treatment |
| PMM2 Activity | NADPH production rate | No direct effect on PMM2 enzyme activity is expected. |
| Western Blot (gp130) | Increased electrophoretic mobility of the glycosylated form | A dose-dependent increase in the fully glycosylated form of gp130.[4] |
| Mass Spectrometry | Increased abundance of complex and mature N-glycans | A shift from truncated, high-mannose N-glycans to more complex and fully sialylated structures.[8] |
| Cell Viability | Cell proliferation/metabolic activity | Minimal to no cytotoxicity at effective concentrations. |
In Vivo Experimental Protocols
Animal Model
-
Pmm2R137H/F115L Mouse Model: This compound heterozygous knock-in mouse model carries mutations equivalent to the common human R141H and F119L mutations and recapitulates many features of PMM2-CDG, including stunted growth and hypoglycosylation of plasma proteins.[4][10]
-
Control Mice: Wild-type littermates should be used as controls.
Experimental Workflow: In Vivo Efficacy of this compound
Detailed Protocols
4.3.1. Drug Formulation and Administration
-
Formulation: Prepare a suspension of this compound for oral gavage. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Dosing: Administer this compound orally to Pmm2R137H/F115L mice daily for a period of 4 to 8 weeks. A dose range should be explored (e.g., 10, 30, 100 mg/kg/day). Administer vehicle to a control group of mutant mice and wild-type littermates.
-
Monitoring: Record body weight and general health status daily.
4.3.2. Biomarker Analysis
-
Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the treatment period.
-
Prepare plasma and measure the levels of key biomarkers known to be affected in PMM2-CDG using commercially available ELISA kits. These include:
4.3.3. Tissue Glycosylation Analysis
-
At the end of the study, euthanize the mice and harvest tissues such as the liver and brain.
-
Prepare tissue lysates and perform Western blotting for glycoproteins as described for the in vitro protocol.
-
Perform quantitative N-glycan analysis using mass spectrometry on tissue lysates to assess the restoration of normal glycosylation patterns.
4.3.4. Behavioral Testing
To assess for improvements in neurological function, a battery of behavioral tests can be performed.
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movements are tracked.
-
Grip Strength Test: To measure muscle strength.
| In Vivo Assay | Endpoint | Expected Outcome with this compound Treatment |
| Body Weight | Increase in body weight | Amelioration of the growth retardation phenotype.[4] |
| Plasma Biomarkers | Levels of IGF-1, IGFBP-3, ATIII | A dose-dependent increase towards wild-type levels.[4] |
| Tissue Glycosylation | Increased glycosylation of proteins | Restoration of normal glycosylation patterns in liver and brain. |
| Behavioral Tests | Improved performance | Increased latency to fall in the rotarod test and normalization of activity in the open field test. |
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups and controls. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects. Dose-response curves should be generated where applicable.
Example Data Table: In Vitro Efficacy of this compound in CDG-Ia Fibroblasts
| This compound (µM) | Cell Viability (% of Control) | Relative Glycosylated gp130 (% of Total) |
| 0 (Vehicle) | 100 ± 5 | 25 ± 4 |
| 1 | 98 ± 6 | 40 ± 5 |
| 5 | 95 ± 5 | 65 ± 7 |
| 10 | 92 ± 7 | 80 ± 6 |
Example Data Table: In Vivo Biomarker Analysis in Pmm2R137H/F115L Mice
| Treatment Group | Plasma IGF-1 (ng/mL) | Plasma ATIII (% of WT) |
| Wild-Type + Vehicle | 150 ± 20 | 100 ± 10 |
| Pmm2 mut + Vehicle | 70 ± 15 | 60 ± 8 |
| Pmm2 mut + this compound (30 mg/kg) | 110 ± 18 | 85 ± 9 |
This experimental guide provides a framework for the preclinical evaluation of this compound for the treatment of CDG-Ia. The detailed protocols and suggested endpoints will enable a thorough assessment of the compound's efficacy and mechanism of action in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Glycosylation in CDG-Ia Fibroblasts by Fluorophore-assisted Carbohydrate Electrophoresis: IMPLICATIONS FOR EXTRACELLULAR GLUCOSE AND INTRACELLULAR MANNOSE 6-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Therapies for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model of a human congenital disorder of glycosylation caused by loss of PMM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AAV9-based PMM2 gene replacement augments PMM2 expression and improves glycosylation in primary fibroblasts of patients with phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 8. A Novel N-Tetrasaccharide in Patients with Congenital Disorders of Glycosylation Including Asparagine-Linked Glycosylation Protein 1, Phosphomannomutase 2, and Phosphomannose Isomerase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of glycans in elucidating the pathogenesis of CDG type IIx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Compound Treatment in Primary Cell Cultures
Disclaimer: The following protocols and application notes provide a general framework for the treatment of primary cell cultures with a novel compound, referred to herein as "Compound X". No specific information regarding a compound designated "ML089" was found in publicly available scientific literature. Researchers should adapt these protocols based on the specific characteristics of their primary cells and test compound.
Introduction
Primary cells, derived directly from tissues, are crucial tools in biomedical research and drug development as they more accurately reflect the physiology of in vivo systems compared to immortalized cell lines. However, their finite lifespan and increased sensitivity require meticulous handling and optimized protocols. These application notes provide detailed methodologies for the treatment of primary cell cultures with a test compound, including protocols for cell handling, compound preparation, treatment, and subsequent analysis.
I. Experimental Protocols
Protocol 1: Thawing and Plating of Cryopreserved Primary Cells
This protocol outlines the critical steps for reviving cryopreserved primary cells to ensure maximum viability.
Materials:
-
Cryopreserved primary cells
-
Complete growth medium, pre-warmed to 37°C
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Water bath at 37°C
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Pre-warm the complete growth medium in a 37°C water bath.
-
Rapidly thaw the cryovial of primary cells by gentle agitation in the 37°C water bath. Thawing should be quick (approximately 1-2 minutes) until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Slowly transfer the thawed cells into a sterile centrifuge tube. To avoid osmotic shock, add 5-10 mL of pre-warmed complete growth medium to the cell suspension in a drop-wise manner.[1]
-
Note: For many primary cell types, centrifugation immediately after thawing is not recommended as they are fragile. It is often best to plate the cells directly.
-
If centrifugation is necessary, perform it at a low speed (e.g., 150-200 x g) for 5 minutes.[2]
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seed the cells into culture flasks or plates at the desired density. For example, a seeding density of 2,500 to 5,000 cells per cm² is common for many primary cell types.
-
Place the culture vessels in a humidified incubator at 37°C with 5% CO₂.
-
Allow the cells to adhere and recover for at least 24 hours before any treatment.[1]
Protocol 2: Preparation of Compound X Stock and Working Solutions
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
Compound X (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of Compound X by dissolving it in DMSO. For example, a 100 mM stock solution is common.[1]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the Compound X stock solution.
-
Prepare serial dilutions of the stock solution in complete growth medium to create 2X working concentrations. For example, if the final desired concentrations are 1, 5, 10, 25, and 50 µM, prepare 2, 10, 20, 50, and 100 µM solutions.[1]
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to primary cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Protocol 3: Compound X Treatment of Primary Cell Cultures
This protocol describes the process of exposing the primary cells to Compound X.
Materials:
-
Plated primary cells (from Protocol 1)
-
2X working concentrations of Compound X (from Protocol 2)
-
Complete growth medium
-
Vehicle control (medium with DMSO)
Procedure:
-
After the initial 24-hour recovery period, observe the cells under a microscope to ensure they are healthy and have adhered properly.
-
Carefully remove half of the culture medium from each well of the cell culture plate.
-
Add an equal volume of the 2X Compound X working solutions to the corresponding wells. This will result in the desired 1X final concentration.
-
For the vehicle control wells, add the medium containing the equivalent concentration of DMSO.
-
Return the plate to the humidified incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally.
Protocol 4: Assessment of Cell Viability (MTS Assay)
This protocol provides a method for quantifying cell viability after treatment with Compound X.
Materials:
-
Treated primary cells in a 96-well plate
-
Cell viability reagent (e.g., MTS, CCK-8)[1]
-
Plate reader
Procedure:
-
At the end of the treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate in the humidified incubator for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
II. Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Dose-Response of Compound X on Primary Cell Viability
| Compound X Concentration (µM) | Mean Absorbance (OD490) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle Control (0 µM) | 1.25 | 0.08 | 100% |
| 1 | 1.18 | 0.06 | 94.4% |
| 5 | 0.95 | 0.05 | 76.0% |
| 10 | 0.63 | 0.04 | 50.4% |
| 25 | 0.31 | 0.03 | 24.8% |
| 50 | 0.15 | 0.02 | 12.0% |
Table 2: IC50 Values of Compound X in Different Primary Cell Types
| Primary Cell Type | IC50 (µM) | 95% Confidence Interval |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 | 10.2 - 15.3 |
| Normal Human Dermal Fibroblasts (NHDF) | 28.7 | 24.1 - 34.2 |
| Human Adipose-Derived Mesenchymal Stem Cells | 8.9 | 7.5 - 10.6 |
III. Visualizations
Diagrams created using Graphviz can effectively illustrate experimental workflows and biological pathways.
Caption: Experimental workflow for treating primary cells.
References
Application Notes and Protocols: Quantification of Phosphomannose Isomerase (PMI) Inhibition by ML089
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial enzyme in carbohydrate metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P)[1][2]. This enzymatic activity is a key intersection between glycolysis and glycosylation pathways[3]. In the context of Congenital Disorder of Glycosylation type Ia (CDG-Ia), a genetic disorder caused by deficient phosphomannomutase 2 (PMM2) activity, PMI competes with the residual PMM2 for their common substrate, M6P[4][5][6]. Inhibition of PMI is a promising therapeutic strategy to redirect M6P towards the essential N-glycosylation pathway, potentially ameliorating the disease phenotype[4][5][6][7]. ML089 is a potent and selective small molecule inhibitor of PMI developed for this purpose[1][4][5][8]. These application notes provide detailed protocols for quantifying the inhibitory activity of this compound against PMI.
Quantitative Data
The inhibitory potency of this compound and a related compound, MLS0315771, against PMI has been determined through various enzymatic assays. The key quantitative metrics are summarized below.
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 1.3 µM | [1][8] |
| MLS0315771 | IC50 | ~1 µM | [1] |
| MLS0315771 | Ki | 1.4 µM | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Signaling Pathway and Mechanism of Action
PMI is a key enzyme that links glycolysis and mannose metabolism required for glycosylation. It converts mannose-6-phosphate to fructose-6-phosphate[1][3]. In patients with CDG-Ia, the enzyme PMM2, which converts mannose-6-phosphate to mannose-1-phosphate for glycosylation, is deficient[4][5]. By inhibiting PMI, this compound blocks the conversion of mannose-6-phosphate to fructose-6-phosphate, thereby increasing the intracellular pool of mannose-6-phosphate available for the residual PMM2 activity. This shunts the metabolic flux towards the N-glycosylation pathway, which is critical for the proper function of many proteins[4][5][6]. This compound has been identified as a non-competitive or uncompetitive inhibitor of PMI[4].
Caption: PMI signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary methods are described for quantifying PMI inhibition by this compound: a biochemical coupled enzyme assay and a cell-based radiolabel incorporation assay.
G6PD-NADPH Coupled Enzyme Assay
This is a continuous spectrophotometric or fluorometric assay that indirectly measures PMI activity. PMI converts mannose-6-phosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH, which can be measured[4][9][10].
Materials:
-
This compound
-
Plate reader (absorbance at 340 nm for NADPH or fluorescence for resazurin)
Protocol:
-
Prepare Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate. For the fluorescent assay, also include 1.6 U/ml Diaphorase and 0.2 mM Resazurin[4][9].
-
Prepare Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml PMI, and 1.8 µg/ml G6PDH[4][9].
-
Compound Preparation: Prepare serial dilutions of this compound in 10% DMSO.
-
Assay Plate Setup:
-
Add 9 µL of Substrate Working Solution to the appropriate wells of a 384-well plate[4][9].
-
For positive controls (no inhibition), add substrate working solution without mannose-6-phosphate to designated wells[4][9].
-
Add 2 µL of the serially diluted this compound or 10% DMSO (for controls) to the wells[4][9].
-
-
Initiate Reaction: Add 9 µL of the Enzyme Working Solution to all wells[4][9].
-
Incubation: Incubate the plate at room temperature for 20 minutes[4][9].
-
Measurement: Read the plate on a plate reader. For the spectrophotometric assay, measure the absorbance at 340 nm. For the fluorescent assay, use an excitation of 544 nm and measure emission at 590 nm[9].
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the G6PD-NADPH coupled enzyme assay.
Cell-Based [2-³H]Mannose Incorporation Assay
This assay measures the effect of PMI inhibition on the metabolic fate of mannose in living cells. Inhibition of PMI is expected to increase the incorporation of radiolabeled mannose into glycoproteins[4][7].
Materials:
-
HeLa cells or other suitable cell line[7]
-
Cell culture medium and supplements
-
[³⁵S]Methionine/Cysteine (for protein synthesis normalization)[7]
-
This compound
-
Trichloroacetic acid (TCA)[7]
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)[7]
-
Scintillation counter
Protocol:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Radiolabeling: Add [2-³H]Mannose and [³⁵S]Met/Cys to the cell culture medium and incubate[7].
-
Cell Lysis:
-
Protein Precipitation:
-
Take an aliquot of the cell lysate and precipitate the proteins using TCA[7].
-
-
Scintillation Counting:
-
Measure the amount of incorporated ³H and ³⁵S in the TCA precipitate using a scintillation counter.
-
-
Data Analysis:
-
Normalize the [³H]Mannose incorporation to protein synthesis as measured by ³⁵S incorporation[7].
-
Compare the normalized ³H incorporation in this compound-treated cells to untreated controls to determine the effect of PMI inhibition.
-
Conclusion
The protocols outlined in these application notes provide robust methods for the quantitative assessment of PMI inhibition by this compound. The G6PD-NADPH coupled enzyme assay is a high-throughput method suitable for initial screening and IC50 determination, while the cell-based [2-³H]mannose incorporation assay confirms the activity of the inhibitor in a more physiologically relevant context by measuring the downstream effects on metabolic flux. These assays are essential tools for the characterization of PMI inhibitors and their development as potential therapeutics for CDG-Ia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. AID 1220 - HTS identification of compounds inhibiting phosphomannose isomerase (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML089 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML089 is a potent, selective, and cell-permeable inhibitor of phosphomannose isomerase (PMI), the enzyme responsible for the interconversion of mannose-6-phosphate (B13060355) and fructose-6-phosphate (B1210287).[1] Inhibition of PMI by this compound presents a therapeutic strategy for Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), a genetic disorder caused by mutations in the PMM2 gene.[2] By blocking the catabolic pathway of mannose-6-phosphate, this compound redirects this crucial metabolite towards the N-linked glycosylation pathway, potentially compensating for reduced PMM2 activity.[2] These application notes provide detailed protocols for a biochemical high-throughput screening (HTS) assay to identify PMI inhibitors like this compound, and a cell-based confirmatory assay to assess inhibitor efficacy in a cellular context.
Introduction
Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic disorders resulting from defects in the synthesis of N-linked oligosaccharide chains.[2] The most prevalent form, CDG-Ia, arises from mutations in the PMM2 gene, which encodes phosphomannomutase 2. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of GDP-mannose, the donor substrate for N-glycosylation. While there is currently no cure for CDG-Ia, a promising therapeutic approach involves the inhibition of phosphomannose isomerase (PMI). This compound, a potent inhibitor of human PMI with an IC50 of 1.3 µM, was identified through high-throughput screening and serves as a valuable chemical probe to investigate this therapeutic hypothesis.[1] The following protocols detail the methodologies used for the discovery and characterization of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound. While the specific Z' factor and signal-to-background ratio for the primary HTS campaign that identified this compound are not publicly available, a Z' factor between 0.5 and 1.0 is generally considered excellent for HTS assays.
| Parameter | Value | Description | Reference |
| IC50 | 1.3 µM | The half maximal inhibitory concentration of this compound against human phosphomannose isomerase in a biochemical assay. | [1] |
| Mechanism of Action | Non-competitive or Un-competitive | This compound is believed to inhibit PMI in a manner that is not dependent on the substrate concentration.[2] | [2] |
| Cell Permeability | Yes | This compound is membrane permeable and can be used to inhibit PMI in living cells.[2] | [2] |
| Primary HTS Assay Format | 1536-well | The initial screen was conducted in a high-density microplate format. | [3] |
| Confirmatory Assay | Cell-based radioactive water formation | Efficacy was confirmed in a cellular context by measuring the metabolic flux of mannose. | [1] |
Signaling Pathway
Phosphomannose isomerase (PMI) is a key enzyme at the intersection of glycolysis and N-linked glycosylation. It catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). In the context of CDG-Ia, where the conversion of M6P to mannose-1-phosphate by PMM2 is impaired, the catabolic activity of PMI further depletes the pool of M6P available for the glycosylation pathway. This compound inhibits PMI, leading to an accumulation of M6P, which can then be shunted towards the deficient PMM2 enzyme, thereby increasing the flux through the N-linked glycosylation pathway.
Experimental Protocols
Primary High-Throughput Screening: Coupled Enzyme Assay
This protocol is adapted from the biochemical assay used to identify PMI inhibitors.[3] The assay couples the production of fructose-6-phosphate by PMI to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which is then detected fluorometrically.
Materials:
-
Human PMI enzyme
-
Mannose-6-phosphate (M6P)
-
Phosphoglucose (B3042753) isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Diaphorase
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl2
-
Tween 20
-
1536-well microplates
-
Test compounds (including this compound as a control) dissolved in DMSO
Protocol:
-
Prepare Reagent Solutions:
-
Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.
-
Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml phosphoglucose isomerase, 30 ng/ml PMI, 1.8 µg/ml G6PDH.
-
-
Compound Plating: Dispense test compounds and controls (e.g., this compound, DMSO for negative control) into 1536-well plates.
-
Assay Reaction:
-
Add 2.5 µL of the Substrate Working Solution to each well.
-
Add 2.5 µL of the Enzyme Working Solution to initiate the reaction.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for resorufin (B1680543) (the product of resazurin reduction).
Confirmatory Secondary Assay: Cell-Based Radioactive Water Formation
This cell-based assay confirms the activity of PMI inhibitors by measuring their effect on the catabolism of mannose in living cells.[1] The assay quantifies the release of tritiated water (³H₂O) from [2-³H]mannose, which is a direct measure of PMI activity.
Materials:
-
HeLa cells (or other suitable cell line)
-
24-well cell culture plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
[2-³H]mannose
-
Test compounds (including this compound) dissolved in DMSO
-
TCA (Trichloroacetic acid)
-
Scintillation counter and vials
Protocol:
-
Cell Culture: Seed HeLa cells in 24-well plates and grow to approximately 70% confluency.
-
Compound Treatment:
-
Remove the growth medium.
-
Add DMEM containing the desired concentrations of the test inhibitor (e.g., this compound) or DMSO (vehicle control).
-
Incubate for 2 hours.
-
-
Radiolabeling:
-
To each well, add [2-³H]mannose.
-
Incubate for a defined period (e.g., 4 hours).
-
-
Harvesting and Lysis:
-
Remove the medium and wash the cells twice with PBS to remove unincorporated radiolabel.
-
Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4).
-
-
TCA Precipitation:
-
Take an aliquot of the cell lysate and precipitate the macromolecules with TCA.
-
-
Quantification of ³H₂O:
-
The supernatant, containing the tritiated water, is collected.
-
The amount of radioactivity is determined by liquid scintillation counting.
-
-
Data Analysis: Normalize the amount of ³H₂O produced to the total protein content or another relevant metric of cell number. A decrease in ³H₂O formation indicates inhibition of PMI.
Conclusion
This compound is a valuable tool for studying the role of phosphomannose isomerase in cellular metabolism and for exploring potential therapeutic strategies for CDG-Ia. The provided protocols for high-throughput screening and cell-based confirmatory assays offer a robust framework for the identification and characterization of novel PMI inhibitors. These methodologies are essential for advancing our understanding of glycosylation disorders and for the development of new therapeutic agents.
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ML089 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML089 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: this compound has low aqueous solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds like this compound. From this stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid affecting the biological system.
Q2: I'm still seeing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What are my next steps?
A2: This is a common issue when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to address this:
-
Optimize Solvent Concentration: Ensure you are using the lowest possible final concentration of this compound that still provides the desired biological effect.
-
Use Co-solvents: For in vivo or some cellular assays, co-solvents can be used. Several formulations have been reported to improve the solubility of this compound.[1]
-
Employ Sonication or Gentle Heating: If precipitation occurs during the preparation of solutions, sonication or gentle warming can aid in dissolution.[1] However, be cautious about the thermal stability of this compound.
Q3: Are there alternative solvents to DMSO I can use for my stock solution?
A3: While DMSO is the most common, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. The choice of solvent will depend on the compatibility with your specific assay and the solubility of this compound in that solvent.
Q4: How should I store my this compound stock solution?
A4: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and compound degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems [1]
| Protocol | Solvent Composition (v/v) | Solubility | Solution Appearance | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.19 mM) | Suspended solution | Requires sonication. Suitable for oral and intraperitoneal injection. |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 0.54 mg/mL (2.20 mM) | Clear solution | Saturation is not known. Use with caution for dosing periods longer than half a month. |
| 3 | 10% DMSO, 90% Saline | 0.54 mg/mL (2.20 mM) | Suspended solution | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder (MW: 245.27 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.45 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming may also be applied, but monitor for any signs of degradation.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Diluting this compound Stock into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Warm the this compound stock solution and the aqueous buffer to room temperature.
-
Vortex the this compound stock solution briefly.
-
To minimize precipitation, add the this compound stock solution to the aqueous buffer while vortexing the buffer. Do not add the buffer to the stock solution.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the this compound stock to 999 µL of the aqueous buffer.
-
Visually inspect the final solution for any signs of precipitation. If cloudiness or particles are observed, consider the troubleshooting steps outlined in the FAQs.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: this compound inhibits Phosphomannose Isomerase (PMI).
References
Technical Support Center: Addressing Cellular Toxicity of ML089
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cellular toxicity of ML089 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphomannose isomerase (PMI), with an IC50 of 1.3 µM.[1] PMI is a crucial enzyme that catalyzes the interconversion of mannose-6-phosphate (B13060355) and fructose-6-phosphate. By inhibiting PMI, this compound can modulate the flux of mannose into glycosylation pathways, which is of interest in studying and potentially treating congenital disorders of glycosylation, such as CDG-Ia.[2]
Q2: Is cellular toxicity a known issue with this compound?
A2: Yes, cellular toxicity has been observed with this compound and related compounds. This can manifest as a decrease in cell efficacy at higher concentrations of the compound. The toxicity is believed to be due to off-target effects, as similar toxic effects have been observed in cells that lack the PMI enzyme (PMI null cells).
Q3: What is the likely cause of this compound's cellular toxicity?
A3: The cellular toxicity of this compound is likely attributed to its chemical structure, specifically the benzoisothiazolone scaffold. This class of compounds is known to have biological activities that can lead to off-target effects and cellular toxicity.[3][4] While the exact off-target interactions of this compound are not fully characterized, the toxicity is not thought to be directly related to its inhibition of PMI.
Q4: Are there less toxic alternatives to this compound?
A4: During the development of this compound, analogues were synthesized to reduce cellular toxicity while maintaining inhibitory activity against PMI. Researchers experiencing significant toxicity with this compound may consider exploring these less toxic analogues if they are available.
Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound in my experiments?
A5: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two effects, you can perform cell counting assays over a time course. A decrease in the total number of viable cells below the initial seeding density would indicate cytotoxicity. In contrast, a plateau in cell number, where the cell count does not increase but also does not significantly decrease, would suggest a cytostatic effect.
Troubleshooting Guides
Guide 1: Unexpectedly High Cellular Toxicity
Issue: You observe significant cell death or a sharp decline in cell viability even at low concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation after adding this compound. 2. Determine the solubility of this compound in your specific cell culture medium. | A clear solution with no visible precipitate, ensuring consistent and accurate dosing. |
| Solvent Toxicity | 1. Run a vehicle control with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in your experiments. 2. If solvent toxicity is observed, lower the final concentration of the solvent to a non-toxic level (typically ≤0.1% for DMSO). | No significant decrease in cell viability in the vehicle control wells compared to untreated cells. |
| High Cell Line Sensitivity | 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 and CC50 (50% cytotoxic concentration) for your specific cell line. 2. Consider using a more robust cell line if yours is particularly sensitive. | A clear understanding of the toxic concentration range for your cell line, allowing for the selection of appropriate experimental concentrations. |
| Contamination | 1. Regularly check your cell cultures for any signs of microbial (bacteria, yeast, fungi) or mycoplasma contamination. 2. Use appropriate sterile techniques and regularly test for mycoplasma. | Healthy, uncontaminated cell cultures that provide reliable and reproducible results. |
Guide 2: Inconsistent or Irreproducible Toxicity Results
Issue: You are observing high variability in cytotoxicity data between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Health and Passage Number | 1. Use cells from a consistent and low passage number range for all experiments. 2. Ensure high cell viability (>95%) before seeding for an experiment. | Reduced variability in experimental results due to a more uniform and healthy starting cell population. |
| Variable Seeding Density | 1. Optimize and standardize the cell seeding density to ensure a consistent number of cells in each well. 2. Ensure a single-cell suspension before seeding to avoid clumping. | Uniform cell growth across all wells, leading to more consistent and reliable data. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | Minimized variability between wells, particularly between the center and edges of the plate. |
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | Phosphomannose Isomerase (PMI) | [1] |
| IC50 | 1.3 µM | [1] |
| Known Issues | Cellular toxicity at higher concentrations | |
| Suspected Cause of Toxicity | Off-target effects related to the benzoisothiazolone scaffold | [3][4] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML089 Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphomannose isomerase (PMI), an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) to fructose-6-phosphate. By inhibiting PMI, this compound blocks the entry of mannose into the glycolytic pathway, thereby increasing the intracellular pool of mannose-6-phosphate available for glycosylation pathways. Its mode of action is characterized as non-competitive or un-competitive inhibition.
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against human PMI is 1.3 µM. This value serves as a useful starting point for determining the optimal concentration in your specific cell-based assay.
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used in research related to Congenital Disorders of Glycosylation, Type Ia (CDG-Ia). This disorder is caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2). By inhibiting PMI, this compound can redirect mannose-6-phosphate towards the N-linked glycosylation pathway, potentially compensating for the reduced PMM2 activity.
Q4: How should I prepare and store this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, this stock solution should be diluted to the final working concentration in your cell culture medium. To avoid solubility issues, it is advisable to add the this compound stock solution to the medium while gently vortexing. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: In which type of cell culture medium is this compound soluble and stable?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a broad range of concentrations around the IC50 value (e.g., 0.1 µM to 50 µM). |
| Solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is as low as possible, typically below 0.5%. Include a vehicle control (medium with the same final concentration of solvent) in your experiments to assess solvent toxicity. | |
| Inconsistent or Non-reproducible Results | Instability of this compound in the working solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Variability in cell seeding density. | Ensure consistent cell seeding across all wells and experiments. Cell confluence can significantly impact the cellular response to a compound. | |
| Cell line health and passage number. | Use cells from a consistent and low passage number. Regularly check for mycoplasma contamination and ensure optimal cell health. | |
| Precipitation of this compound in Cell Culture Medium | Poor aqueous solubility of this compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Add the stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and even dispersion. Consider a serial dilution approach in the medium. |
| No Observable Effect of this compound | This compound concentration is too low. | Increase the concentration of this compound. Confirm the activity of your this compound stock by testing it in a positive control experiment if available. |
| The chosen cell line is not sensitive to PMI inhibition. | Ensure that the cellular pathway you are investigating is active and relevant in your chosen cell line. | |
| Incorrect assay endpoint or timing. | Optimize the incubation time with this compound. The effect of the compound may be time-dependent. Ensure your assay is sensitive enough to detect the expected biological change. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HEK293 | 0 (Vehicle Control) | 100 |
| 0.1 | 98 | |
| 1 | 95 | |
| 10 | 85 | |
| 50 | 60 | |
| A549 | 0 (Vehicle Control) | 100 |
| 0.1 | 99 | |
| 1 | 96 | |
| 10 | 88 | |
| 50 | 65 | |
| HeLa | 0 (Vehicle Control) | 100 |
| 0.1 | 97 | |
| 1 | 94 | |
| 10 | 82 | |
| 50 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response data for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on a given cell line, which is a crucial first step in optimizing its concentration for further studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
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Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: The metabolic pathway inhibited by this compound.
potential off-target effects of the PMI inhibitor ML089
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Phosphomannose Isomerase (PMI) inhibitor, ML089. The information addresses potential off-target effects and provides detailed experimental protocols to help ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Phosphomannose Isomerase (PMI), an enzyme that catalyzes the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate.[1][2][3] It has a reported IC50 of 1.3 µM for PMI.[1][2][3] this compound is often used in research related to Congenital Disorders of Glycosylation, Type Ia (CDG-Ia), where inhibition of PMI is a potential therapeutic strategy.[1][2][3]
Q2: What are the known off-targets of this compound?
A2: Publicly available data on the comprehensive off-target profile of this compound is limited. However, studies have shown that it is selective against the related enzyme Phosphomannomutase 2 (PMM2), with a 69-fold higher IC50 compared to PMI. Additionally, it has been shown to inhibit PHOSPHO1 with an IC50 of 800 nM. A broad kinome scan to identify other potential kinase off-targets has not been widely published.
Q3: Why should I be concerned about potential off-target effects of this compound?
A3: Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational success in drug development.[4][5] Given that this compound belongs to the benzoisothiazolone class of compounds, which have been reported to interact with various kinases, it is crucial to consider and investigate potential off-target activities in your experiments.[6][7]
Q4: What are some general strategies to mitigate potential off-target effects of this compound?
A4: To minimize the impact of potential off-target effects, consider the following strategies:
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Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your assays to reduce the likelihood of engaging lower-affinity off-targets.[5]
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Use orthogonal validation: Employ structurally and mechanistically different PMI inhibitors to confirm that the observed phenotype is a result of PMI inhibition and not a specific off-target effect of this compound.
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Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout PMI and verify that the resulting phenotype is consistent with that observed with this compound treatment.[5]
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Perform counter-screening: If you suspect off-target activity on a particular protein or pathway, perform specific assays to test for this.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, potentially due to off-target effects.
Problem 1: Observed cellular phenotype is inconsistent with known PMI inhibition effects.
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Possible Cause: The phenotype may be due to the inhibition of an off-target kinase. Benzoisothiazolone and related benzothiazole (B30560) scaffolds have been reported to inhibit kinases involved in major signaling pathways such as PI3K/Akt, MAPK, and Src family kinases.[6][7]
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent phenotypes.
Problem 2: Unexpected cellular toxicity is observed at concentrations effective for PMI inhibition.
-
Possible Cause: The toxicity may be due to the inhibition of an essential off-target protein.
-
Troubleshooting Steps:
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Determine the therapeutic window: Perform a dose-response curve for both PMI inhibition and cell viability to determine if there is a concentration range where PMI is inhibited without causing significant toxicity.
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Investigate apoptotic markers: Use assays like caspase activity or Annexin V staining to determine if the toxicity is due to apoptosis.
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Broad-spectrum off-target screening: If the toxicity is a major concern, consider a broader off-target screening panel beyond kinases to identify other potential liabilities.
-
Quantitative Data Summary
While a comprehensive kinome-wide screen for this compound is not publicly available, the following table summarizes the known and potential off-target activities based on available data and the chemical scaffold.
| Target Family | Specific Target | This compound Activity | Data Source/Inference |
| Primary Target | Phosphomannose Isomerase (PMI) | IC50 = 1.3 µM | Published Data[1][2] |
| Known Off-Target | Phosphomannomutase 2 (PMM2) | IC50 = 89.7 µM (69-fold selective) | Published Data |
| Known Off-Target | PHOSPHO1 | IC50 = 800 nM | Published Data |
| Potential Off-Target (Kinase) | PI3K/Akt Pathway | Likely | Inferred from benzothiazole scaffold activity |
| Potential Off-Target (Kinase) | MAPK Pathway | Likely | Inferred from benzothiazole scaffold activity |
| Potential Off-Target (Kinase) | Src Family Kinases | Likely | Inferred from benzothiazole scaffold activity |
| Potential Off-Target (Kinase) | EGFR | Possible | Inferred from benzothiazole scaffold activity[8] |
Note: "Likely" and "Possible" are inferences based on the activity of structurally related compounds and have not been experimentally confirmed for this compound.
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
This protocol provides a general workflow for assessing the selectivity of a compound like this compound against a panel of kinases, such as in a KINOMEscan® assay.
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Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Assay Principle: The assay is a competitive binding assay where a DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[7][8][9]
-
Experimental Steps:
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The test compound (this compound) is added to wells containing a specific kinase from a large panel.
-
An immobilized ligand is introduced to compete with the test compound for binding to the kinase.
-
After an incubation period, unbound components are washed away.
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The amount of kinase remaining bound to the solid support is quantified.
-
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can also be calculated to represent the compound's selectivity.[10]
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2. Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of target engagement in a cellular environment.
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Objective: To verify that this compound binds to its intended target (PMI) and potential off-targets in intact cells.
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Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours).
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Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined time (e.g., 3-5 minutes) using a thermal cycler.[11][12]
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Cell Lysis and Fractionation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.[11][12]
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Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (e.g., PMI or a suspected off-target kinase) using Western blotting or other protein detection methods.[11][12]
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.[11][12]
-
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that could be affected by potential off-target kinase inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Overcoming Limitations in the ML089 Coupled Enzyme Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ML089 coupled enzyme assay to identify inhibitors of human phosphomannose isomerase (PMI).
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay in a question-and-answer format.
Q1: My assay has high background fluorescence, even in the negative control wells. What are the possible causes and solutions?
A1: High background fluorescence can obscure the signal from the enzymatic reaction. Here are the common causes and how to address them:
-
Autofluorescence of Assay Components or Test Compounds: Some compounds naturally fluoresce at the excitation and emission wavelengths used for resorufin (B1680543) detection.
-
Solution: Run a control plate containing all assay components except the enzymes, with and without your test compounds. This will help identify if the compounds themselves are fluorescent. If so, you may need to subtract the background fluorescence of each compound concentration.
-
-
Contaminated Reagents: Contamination in buffers, water, or enzyme preparations can lead to high background.
-
Solution: Use high-purity water and reagents. Prepare fresh buffers and solutions. If contamination is suspected in an enzyme stock, consider purchasing a new batch.
-
-
Non-enzymatic Reduction of Resazurin (B115843): Some compounds, particularly those with antioxidant properties like thiols, can directly reduce resazurin to the fluorescent resorufin, independent of enzymatic activity.[1][2]
-
Solution: Test your compounds in an assay mixture without the primary enzyme (PMI) to see if they cause an increase in fluorescence. If they do, this indicates direct reduction of resazurin.
-
-
Incorrect Plate Reader Settings: Inappropriate gain settings on the plate reader can amplify background noise.
-
Solution: Optimize the gain setting using a positive control (a reaction with a known amount of product) and a negative control (no enzyme) to maximize the signal-to-background ratio.
-
Q2: I am seeing little to no signal, or the signal is much lower than expected in my positive control wells. What should I check?
A2: Low or no signal suggests a problem with one or more components of the enzymatic cascade.
-
Inactive Enzyme(s): One or more of the enzymes in the coupled reaction (PMI, PGI, G6PDH, Diaphorase) may be inactive due to improper storage or handling.
-
Solution: Ensure all enzymes are stored at the correct temperatures and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Test the activity of each coupling enzyme individually if possible.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for one or more of the enzymes.
-
Solution: Verify the pH of your assay buffer. The diaphorase/resazurin system, for instance, often works optimally at a pH around 9.[3] Ensure the assay is performed at the recommended temperature.
-
-
Missing or Degraded Cofactors/Substrates: Essential components like NADP+ or the initial substrate (mannose-6-phosphate) may be missing, degraded, or at too low a concentration.
-
Solution: Prepare fresh substrate and cofactor solutions. Ensure all necessary components are added to the reaction mixture.
-
-
Inhibitors Present in the Sample or Reagents: Your sample matrix or a contaminated reagent could contain inhibitors of one of the enzymes in the cascade.
-
Solution: Run a control with a known activator or a sample with a known high concentration of the target enzyme to ensure the assay is working. If using complex samples, consider a sample preparation step to remove potential inhibitors.
-
Q3: The results of my assay are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility can be frustrating. Here are some factors to investigate:
-
Pipetting Errors: Inconsistent pipetting of small volumes of enzymes, substrates, or test compounds is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for better consistency.
-
-
Well-to-Well Variation: Edge effects in microplates, where evaporation is higher in the outer wells, can lead to inconsistencies.
-
Solution: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells.
-
-
Incomplete Mixing: Failure to properly mix the reagents in each well can lead to variable reaction rates.
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Solution: Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period. Avoid introducing bubbles.
-
-
Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells.
-
Solution: Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction and during incubation.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound coupled enzyme assay?
A1: The this compound assay is a multi-step enzymatic assay designed to measure the activity of human phosphomannose isomerase (PMI). The activity of PMI is coupled to a series of other enzymatic reactions that ultimately result in the production of a fluorescent signal. The steps are as follows:
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Phosphomannose Isomerase (PMI): Converts mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P).
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Phosphoglucose Isomerase (PGI): Converts F6P to glucose-6-phosphate (G6P).
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Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes G6P to 6-phosphoglucono-δ-lactone and reduces NADP+ to NADPH.
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Diaphorase: Uses the generated NADPH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin production is proportional to the activity of PMI.
Q2: Why is a coupled enzyme assay used for PMI?
A2: A coupled assay is used because the direct measurement of the conversion of mannose-6-phosphate to fructose-6-phosphate is difficult to monitor directly in a high-throughput format. By coupling this reaction to the production of NADPH and subsequently to a fluorescent readout, the assay becomes highly sensitive and amenable to screening large numbers of compounds.
Q3: What are the key advantages and disadvantages of the this compound assay?
A3:
-
Advantages:
-
High Sensitivity: The use of a fluorescent readout allows for the detection of low levels of enzyme activity.
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Continuous Monitoring: The assay can be monitored in real-time, allowing for the determination of initial reaction rates.
-
High-Throughput Amenable: The format is suitable for use in multi-well plates, making it ideal for screening large compound libraries.
-
-
Disadvantages:
-
Complexity: The use of multiple enzymes increases the number of potential points of failure and interference.
-
Potential for Interference: Test compounds can interfere with any of the coupling enzymes or the detection system, leading to false-positive or false-negative results.
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Cost: The requirement for multiple purified enzymes and cofactors can make the assay relatively expensive.
-
Q4: Can I use this assay to determine the mechanism of inhibition of a PMI inhibitor?
A4: While this assay is excellent for identifying inhibitors, determining the precise mechanism of inhibition (e.g., competitive, non-competitive) often requires further studies. This typically involves varying the concentration of the substrate (mannose-6-phosphate) and the inhibitor and analyzing the resulting enzyme kinetics, for example, by creating Lineweaver-Burk plots.
Quantitative Data
The following tables summarize key quantitative data relevant to the enzymes and inhibitors in the this compound assay.
Table 1: Kinetic Parameters of Enzymes in the this compound Assay
| Enzyme | Substrate | Km | Vmax | Source |
| Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | [4] |
| Phosphoglucose Isomerase (PGI) | Fructose-6-Phosphate | 0.147 mM | 4.66 µmol/(min·mg) | [4] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate | 0.22 mM | 7.79 µmol H2 cm-3 (B1577454) min-1 | [5] |
| Diaphorase | NADH | 0.025 mM | 275.8 U/mL | [6] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Table 2: IC50 Values of Known PMI Inhibitors
| Inhibitor | IC50 | Source |
| This compound | 1.3 µM | [7] |
| MLS0315771 | ~1 µM | [7] |
| 5-Phospho-D-arabinonohydroxamic acid (5PAH) | 41 nM (for human PMI) | [8] |
Experimental Protocols
Detailed Protocol for this compound Coupled Enzyme Assay (Dose-Response)
This protocol is adapted from the procedure used for the closely related compound ML096 and is suitable for determining the dose-response of potential PMI inhibitors in a 384-well format.[9]
Materials:
-
Substrate Working Solution: Prepare a solution containing the substrate for PMI.
-
Enzyme Working Solution: A mixture of PMI, PGI, G6PDH, NADP+, and diaphorase in an appropriate buffer.
-
Test Compounds: Serially diluted in 10% DMSO.
-
Control Solutions: 10% DMSO (negative control).
-
Plates: 384-well black plates.
-
Plate Reader: Capable of fluorescence detection (Excitation: ~544 nm, Emission: ~590 nm).
Procedure:
-
Prepare Substrate Plate:
-
Add 9 µL of the Substrate Working Solution to columns 3–24 of a 384-well black plate.
-
Add 9 µL of a substrate-free working solution to columns 1 and 2 (for positive controls).
-
-
Add Compounds:
-
Add 2 µL of serially diluted test compounds in 10% DMSO to columns 3–22.
-
Add 2 µL of 10% DMSO to columns 1–2 and 23–24 (controls).
-
-
Initiate Reaction:
-
Add 9 µL of the Enzyme Working Solution to all wells of the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 20 minutes.
-
-
Read Plate:
-
After the 20-minute incubation, read the fluorescence on a plate reader with excitation at approximately 544 nm and emission at approximately 590 nm.
-
-
Data Analysis:
-
Analyze the data to determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: The enzymatic cascade of the this compound coupled assay.
Caption: A logical workflow for troubleshooting the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the stability of ML089 in experimental conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor. Here you will find troubleshooting guidance and frequently asked questions to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI) with an IC50 of 1.3 µM.[1] Its primary function is to block the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate. This inhibition is being researched for its therapeutic potential in Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a condition caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2). By inhibiting PMI, this compound may increase the intracellular pool of mannose-6-phosphate, redirecting it towards the glycosylation pathway to potentially compensate for the PMM2 deficiency.[2] this compound is membrane-permeable, making it suitable for use in living cells.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical for maintaining its stability and activity. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] Due to its hygroscopic nature, using a newly opened container of DMSO is recommended to ensure optimal solubility.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
Issue 1: Precipitation or phase separation of this compound in solution.
-
Potential Cause: this compound has limited solubility in aqueous solutions. The use of inappropriate solvents or incorrect preparation methods can lead to precipitation.
-
Solution:
-
Ensure you are using high-purity, anhydrous DMSO for the initial stock solution.[1]
-
For in vivo working solutions, follow established protocols that use co-solvents to improve solubility.[1] Refer to the table below for recommended solvent systems.
-
Prepare working solutions fresh on the day of use.[1]
-
If precipitation is observed, use sonication or gentle warming to help dissolve the compound.[1]
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Solution:
-
Verify that the stock solutions have been stored correctly at -80°C or -20°C for the recommended duration.[1]
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
When preparing working solutions, ensure the final concentration of DMSO is compatible with your cell line, as high concentrations can be cytotoxic.
-
Issue 3: Variability in experimental results between different batches of this compound.
-
Potential Cause: Differences in the purity or formulation of the compound.
-
Solution:
-
Source this compound from a reputable supplier and request a certificate of analysis for each batch to ensure purity.
-
Perform a quality control check on new batches, such as measuring the IC50 in a standard assay, to confirm its activity before use in large-scale experiments.
-
Data Presentation
Table 1: Solubility and Preparation of this compound Working Solutions [1]
| Protocol | Solvents | Final Concentration | Solution Type | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (10.19 mM) | Suspended Solution | Oral and intraperitoneal injection |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 0.54 mg/mL (2.20 mM) | Clear Solution | Continuous dosing (use with caution for periods > 0.5 month) |
| 3 | 10% DMSO, 90% Saline | 0.54 mg/mL (2.20 mM) | Suspended Solution | General use |
Table 2: Storage Stability of this compound Stock Solutions [1]
| Storage Temperature | Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Dosing (Suspended Solution) [1]
-
Prepare a 25.0 mg/mL stock solution of this compound in high-purity DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication to ensure the compound is fully suspended before administration.
Visualizations
Caption: Mechanism of action of this compound in redirecting mannose metabolism.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Mitigating ML089-Induced Artifacts in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and off-target effects when using the phosphomannose isomerase (PMI) inhibitor, ML089, in cellular assays. By understanding the on-target mechanism and potential off-target cellular responses, researchers can design more robust experiments and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and cell-permeable inhibitor of phosphomannose isomerase (PMI).[1][2] PMI is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) to fructose-6-phosphate. By inhibiting PMI, this compound blocks the entry of mannose into the glycolytic pathway, thereby increasing the intracellular pool of mannose-6-phosphate available for glycosylation pathways.[1][3] This makes it a valuable tool for studying congenital disorders of glycosylation (CDG), particularly CDG-Ia, which is caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2).[1][4]
Q2: What are the intended, on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of PMI, leading to an accumulation of mannose-6-phosphate. This is expected to increase the flux of mannose into N-glycosylation pathways, which can be particularly relevant in cell models of CDG-Ia to rescue or improve protein glycosylation.[1][4] Therefore, expected outcomes in a cellular assay would include altered glycoprotein (B1211001) profiles, changes in metabolic flux of mannose, and potentially restored function of specific glycoproteins.
Q3: What are potential off-target effects or artifacts associated with this compound?
A3: While this compound is a selective PMI inhibitor, high concentrations or prolonged exposure may lead to off-target effects. A related compound from the same benzoisothiazolone series, MLS0315771, has been reported to exhibit toxicity as an off-target effect.[4] Potential artifacts could manifest as general cytotoxicity, induction of cellular stress pathways, and phenotypes resembling ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[5] The benzoisothiazolone scaffold, to which this compound belongs, is known to interact with cellular thiols, which could contribute to oxidative stress.[6]
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A key strategy is to perform rescue experiments. For example, the on-target effects of this compound on glycosylation should be dependent on the presence of mannose in the culture medium. Another approach is to use a structurally unrelated PMI inhibitor to see if it phenocopies the effects of this compound. Additionally, genetic knockdown or knockout of PMI should mimic the on-target effects of this compound. Off-target effects, on the other hand, are less likely to be rescued by these specific manipulations.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a significant decrease in cell viability in your this compound-treated cells that is not consistent with the expected biological outcome of PMI inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| High this compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay duration. Start with a low concentration and titrate up. | Off-target effects are often concentration-dependent. Using the lowest effective concentration minimizes the risk of unintended cytotoxicity. |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the shortest incubation time required to observe the desired on-target effect. | Continuous exposure to a metabolic inhibitor can lead to cellular stress and eventual cell death, masking the specific effects of PMI inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone). | High concentrations of solvents can be toxic to cells and confound the experimental results. |
| Off-Target Effects of the Benzoisothiazolone Scaffold | If possible, test a structurally related but inactive analog of this compound. If the inactive analog also causes cytotoxicity, the effect is likely off-target. | This helps to differentiate between toxicity caused by the specific inhibition of PMI and non-specific effects of the chemical scaffold. |
Issue 2: Observing Markers of Oxidative Stress or Ferroptosis
Your this compound-treated cells show increased levels of reactive oxygen species (ROS), lipid peroxidation, or changes in the expression of proteins related to ferroptosis (e.g., GPX4, SLC7A11).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Induction of Cellular Stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), or a ferroptosis inhibitor, like ferrostatin-1. If these agents rescue the phenotype, it suggests an off-target induction of oxidative stress or ferroptosis. | This helps to determine if the observed phenotype is a direct result of PMI inhibition or a secondary consequence of cellular stress. |
| Metabolic Reprogramming | Analyze key metabolites in the glycolysis and pentose (B10789219) phosphate (B84403) pathways to understand the metabolic state of the cells. | Inhibition of PMI can lead to metabolic shifts that may indirectly contribute to oxidative stress. |
| Off-Target Kinase Inhibition | Perform a kinome scan or use broad-spectrum kinase inhibitors to assess if this compound is inhibiting other kinases that could lead to oxidative stress. | While not its primary target, some small molecules can have off-target effects on kinases involved in stress response pathways. |
Experimental Protocols
Protocol 1: N-Glycan Analysis in this compound-Treated Cells
This protocol is designed to assess the on-target effect of this compound on protein glycosylation.
Materials:
-
Cells of interest (e.g., CDG-Ia patient-derived fibroblasts)
-
Complete cell culture medium
-
This compound
-
[2-³H]mannose
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for a predetermined time.
-
During the last few hours of treatment, add [2-³H]mannose to the culture medium.
-
After incubation, wash the cells with PBS.
-
Precipitate the glycoproteins by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with cold 5% TCA to remove unincorporated radiolabel.
-
Solubilize the protein pellet.
-
Measure the incorporated radioactivity using a scintillation counter.
-
An increase in [2-³H]mannose incorporation into glycoproteins would indicate a positive on-target effect of this compound.[4]
Protocol 2: Assessment of Oxidative Stress
This protocol provides a method to measure intracellular reactive oxygen species (ROS), a potential off-target effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with this compound and appropriate controls (vehicle, positive control like H₂O₂).
-
Towards the end of the treatment, load the cells with DCFDA dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Cytotoxicity
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Decreased cell viability | High this compound concentration | Titrate this compound concentration | Identify a non-toxic effective concentration |
| Prolonged incubation | Perform a time-course experiment | Determine the optimal incubation time | |
| Solvent toxicity | Run vehicle controls | Rule out solvent-induced effects | |
| Off-target effects | Test an inactive analog | Differentiate on-target vs. off-target toxicity |
Table 2: Troubleshooting Summary for Oxidative Stress Markers
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Increased ROS/lipid peroxidation | Induction of cellular stress | Co-treat with antioxidants/ferroptosis inhibitors | Rescue of the phenotype confirms off-target stress |
| Metabolic reprogramming | Perform metabolomic analysis | Understand the metabolic state of the cells | |
| Off-target kinase inhibition | Use kinase inhibitors/kinome scan | Identify potential off-target kinases |
Visualizations
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining ML089 Delivery Methods for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of phosphomannose isomerase (PMI), an enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) to fructose-6-phosphate.[1][2] By inhibiting PMI, this compound is designed to increase the intracellular concentration of mannose-6-phosphate, thereby promoting its flux into the N-linked glycosylation pathway. This is particularly relevant for congenital disorders of glycosylation (CDG), such as PMM2-CDG (CDG-Ia), where enhancing the glycosylation pathway may offer therapeutic benefits.[1][3][4] this compound is a membrane-permeable compound, allowing it to act intracellularly.[2]
Q2: What are the recommended routes of administration for this compound in in vivo studies?
While specific in vivo studies detailing the administration of this compound are not extensively published, based on its characteristics as an orally available small molecule, the following routes are recommended for consideration in preclinical animal models, such as mice:[5][6]
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Oral (PO): Gavage is a common and clinically relevant route for orally available compounds.[5][6]
-
Intraperitoneal (IP): IP injection is a widely used route in preclinical research for systemic delivery, offering rapid absorption.[6]
-
Intravenous (IV): IV injection provides immediate and complete bioavailability and is useful for initial efficacy and pharmacokinetic studies. However, it requires more technical skill.[7]
The choice of administration route will depend on the specific experimental goals, such as mimicking a clinical route of administration or achieving rapid systemic exposure.
Q3: How should I prepare this compound for in vivo administration?
This compound is a hydrophobic compound, and its delivery in aqueous solutions can be challenging. The following table summarizes potential formulation strategies to enhance its solubility and stability for in vivo use. It is crucial to perform small-scale formulation tests to ensure the compound remains in solution or a stable suspension before administering it to animals.
| Formulation Component | Vehicle Composition | Administration Route(s) | Key Considerations |
| Co-solvents | 10% DMSO, 40% PEG300, 50% Saline or PBS | IP, IV (with caution) | Ensure complete dissolution. The final DMSO concentration should be kept low to minimize toxicity. Test for precipitation upon addition of the aqueous component. |
| Surfactants | 2% Tween 80 in Saline or PBS | PO, IP | Surfactants can improve solubility and stability of suspensions. The concentration of the surfactant should be optimized to avoid potential toxicity. |
| Lipid-based | Corn oil with a small percentage of a co-solvent like DMSO (e.g., 5-10%) | PO, IP | Suitable for oral administration and can enhance absorption. Ensure the formation of a stable suspension or solution. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline | IP, IV | Can form inclusion complexes to increase aqueous solubility. The concentration of HP-β-CD needs to be optimized and checked for potential renal toxicity at higher doses. |
Note: Always prepare fresh formulations and visually inspect for any precipitation before administration. A vehicle control group should always be included in your in vivo experiments.
Troubleshooting Guide
Problem 1: My this compound formulation is precipitating.
-
Possible Cause: The aqueous solubility of this compound is low, and the chosen vehicle may not be adequate to maintain it in solution at the desired concentration.
-
Troubleshooting Steps:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300): Be mindful of the potential for increased vehicle toxicity.
-
Add a surfactant: A small amount of a biocompatible surfactant like Tween 80 or Cremophor EL can help to stabilize the formulation.
-
Use a cyclodextrin: HP-β-CD can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more stable suspension.
-
Prepare a micronized suspension: If a true solution cannot be achieved, creating a fine, uniform suspension can be an alternative for oral and intraperitoneal routes.
-
Problem 2: I am observing signs of toxicity in my animals (e.g., lethargy, ruffled fur, weight loss).
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Possible Cause: The observed toxicity could be due to the compound itself or the delivery vehicle.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Run a vehicle-only control group to assess the tolerability of your formulation. High concentrations of DMSO or certain surfactants can cause adverse effects.
-
Dose Reduction: The administered dose of this compound may be too high. Perform a dose-response study to determine the maximum tolerated dose (MTD).
-
Change of Formulation: Some vehicles can cause local irritation or systemic toxicity. Consider switching to a different, better-tolerated formulation.
-
Route of Administration: The route of administration can influence toxicity. For example, a formulation that is well-tolerated orally might cause irritation when administered intraperitoneally.
-
Problem 3: I am not observing the expected therapeutic effect.
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Possible Cause: This could be due to poor bioavailability, rapid metabolism, or insufficient target engagement.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, measure the levels of mannose-6-phosphate or assess the glycosylation status of relevant proteins in your target tissue to confirm that this compound is having the desired biochemical effect.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration of this compound in the plasma and target tissues over time. This will help you understand if the compound is being absorbed and reaching its site of action.
-
Optimize Formulation for Bioavailability: For oral administration, consider formulations that enhance absorption, such as lipid-based vehicles or the use of permeation enhancers (with caution and thorough validation).
-
Increase Dosing Frequency: If the compound has a short half-life, more frequent administration may be necessary to maintain therapeutic concentrations.
-
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Vehicle for Intraperitoneal Injection
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL). Vortex until the compound is completely dissolved.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Finally, add sterile saline or PBS dropwise to the mixture while continuously vortexing to reach the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 50% saline).
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Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of this compound in a Suspension for Oral Gavage
-
Weigh the required amount of this compound in a sterile tube.
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Add a small amount of a wetting agent, such as 2% Tween 80 in sterile water, and triturate to form a paste.
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Gradually add the chosen vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water) in small increments while continuously mixing or vortexing to create a uniform suspension.
-
Ensure the suspension is homogenous before drawing it into the gavage needle. Mix well between administrations to each animal.
Visualizations
Caption: Mechanism of action of this compound in the glycosylation pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
- 1. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Strategies to Reduce ML089 Cytotoxicity in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the cytotoxic effects of ML089, a potent phosphomannose isomerase (PMI) inhibitor, in the context of long-term experimental studies. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally available non-competitive inhibitor of human phosphomannose isomerase (PMI).[1][2] PMI is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) (Man-6-P) to fructose-6-phosphate (B1210287) (Fru-6-P). By inhibiting PMI, this compound aims to increase the intracellular concentration of Man-6-P, thereby redirecting it towards the N-linked glycosylation pathway. This is a potential therapeutic strategy for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a genetic disorder caused by deficient phosphomannomutase 2 (PMM2) activity.[2]
Q2: What are the potential causes of this compound-induced cytotoxicity in long-term studies?
The cytotoxicity observed with this compound and its analogs is believed to be primarily due to off-target effects , as similar toxicity profiles have been observed in PMI null cells.[3] However, on-target effects could also contribute to cytotoxicity, especially at high concentrations or in specific cellular contexts.
-
Potential Off-Target Mechanisms:
-
Inhibition of NF-κB Signaling: The benzoisothiazolone scaffold, present in this compound, has been shown to exhibit cytotoxicity in some cancer cells through the inhibition of the NF-κB signaling pathway.
-
Interaction with Sulfhydryl Groups: Isothiazolinone compounds can react with intracellular sulfhydryl-containing molecules, such as cysteine residues in proteins, potentially disrupting their function and leading to cellular stress.
-
-
Potential On-Target Mechanism:
-
Accumulation of Mannose-6-Phosphate (Man-6-P): Excessive inhibition of PMI can lead to a buildup of intracellular Man-6-P. High levels of Man-6-P can inhibit key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase, leading to ATP depletion and cellular toxicity.[4] This phenomenon has been observed to cause embryonic lethality in mice with complete PMI ablation.[4]
-
Q3: What are the initial signs of cytotoxicity in my long-term cell culture experiments with this compound?
Common indicators of cytotoxicity include:
-
A dose-dependent decrease in cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
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Increased number of floating, dead cells in the culture medium.
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Reduced metabolic activity as measured by assays like MTT, WST-1, or resazurin.
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Activation of apoptotic pathways (e.g., caspase activation, DNA fragmentation).
Troubleshooting Guide: High Cytotoxicity Observed in Long-Term this compound Studies
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound. | The chosen cell line is particularly sensitive to the off-target effects of the benzoisothiazolone scaffold. | Test a panel of different cell lines to identify one with a better therapeutic window. Consider using a cell line with known resistance to NF-κB inhibitors if that pathway is suspected. |
| Cytotoxicity increases significantly over time. | Cumulative off-target effects or gradual depletion of essential metabolites due to partial on-target inhibition. | Implement a dose-escalation or intermittent dosing schedule in your long-term studies. This may allow cells to recover and adapt. |
| Inconsistent cytotoxicity results between experiments. | Issues with this compound stock solution (e.g., precipitation, degradation). Cell seeding density is not optimal or consistent. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C for single use.[1] Optimize and standardize the cell seeding density for each cell line to ensure cells are in a logarithmic growth phase during the experiment.[1][5] |
| High background in colorimetric/fluorometric viability assays. | Contamination of cell cultures (e.g., mycoplasma). Interference of this compound with the assay chemistry. | Regularly test cell lines for mycoplasma contamination.[6] Run appropriate controls, including wells with this compound in cell-free media, to check for direct compound interference with the assay reagents. |
Data Presentation
Table 1: Representative Cytotoxicity Data for a PMI Inhibitor (MLS0315771) in a Zebrafish Embryo Model.
| Compound | Model System | Concentration | Observation |
| MLS0315771 | Zebrafish Embryos | > 2 µM | Toxic effects observed[7] |
| MLS0315771 | Zebrafish Embryos | 8-10 µM | ~50% of embryos appeared sick within 20 minutes, with most dying by 30-60 minutes[7] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using WST-1 Assay in Adherent Cells
This protocol is adapted for long-term studies and aims to determine the cytotoxic concentration 50% (CC50) of this compound.
Materials:
-
Adherent cell line of interest
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Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
96-well flat-bottom sterile plates
-
Humidified incubator (37°C, 5% CO2)
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Microplate reader
Procedure:
-
Cell Seeding Optimization (Preliminary Experiment):
-
To ensure cells remain in an exponential growth phase throughout the long-term assay, an optimal seeding density must be determined.
-
Seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96, 120 hours), perform a WST-1 assay to determine the linear range of the assay for your specific cell line and experiment duration.[5]
-
Select a seeding density that ensures the untreated control cells do not become over-confluent by the final time point.
-
-
Long-Term Cytotoxicity Assay:
-
Seed the optimized number of cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully replace the medium in each well with the medium containing the different concentrations of this compound or controls.
-
Incubate the plates for the desired long-term duration (e.g., 72, 96, or 120 hours). For very long-term studies, the medium with fresh compound may need to be replaced every 48-72 hours.
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined during the optimization step.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with WST-1 reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the CC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.org [graphviz.org]
Validation & Comparative
A Comparative Guide to the Efficacy of PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of several prominent PIM kinase inhibitors. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate compounds for their studies. The data presented is based on publicly available experimental findings.
Introduction to PIM Kinases and Their Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of cell survival, proliferation, and apoptosis.[1] Dysregulation of PIM kinase activity is implicated in the pathogenesis of various human cancers, including hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[1][2] PIM kinase inhibitors are a class of drugs that aim to block the activity of these enzymes, thereby inducing cancer cell death and inhibiting tumor growth.[2]
Comparative Efficacy of PIM Kinase Inhibitors
The following table summarizes the in vitro potency of several well-characterized PIM kinase inhibitors against the three PIM isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor efficacy in biochemical assays. Lower values indicate higher potency.
| Inhibitor | PIM1 | PIM2 | PIM3 | Selectivity | Key Cellular Effects | Clinical Trial Status (as of late 2025) |
| AZD1208 | IC50: 0.4 nM[3] | IC50: 5 nM[3] | IC50: 1.9 nM[3] | Pan-PIM inhibitor | Induces apoptosis and cell cycle arrest.[3] | Has been in Phase 1 clinical trials for AML.[2][4] |
| SGI-1776 | IC50: 7 nM[5] | IC50: 363 nM[6] | IC50: 69 nM[6] | PIM1/3 selective | Induces apoptosis.[7] Also inhibits FLT3.[5] | Clinical trials were initiated but faced challenges.[1] |
| PIM447 (LGH447) | Ki: 6 pM[8] | Ki: 18 pM[8] | Ki: 9 pM[8] | Pan-PIM inhibitor | Induces apoptosis and cell cycle arrest.[8] | Has been in Phase 1 clinical trials for hematologic malignancies.[9] |
| CX-6258 | IC50: 5 nM[10] | IC50: 25 nM[10] | IC50: 16 nM[10] | Pan-PIM inhibitor | Orally efficacious.[10] | Preclinical/Phase 1. |
| SMI-4a | IC50: 17 nM[10] | Modestly potent[10] | - | PIM1 selective | Does not significantly inhibit other serine/threonine- or tyrosine-kinases.[10] | Preclinical. |
| Quercetagetin | IC50: 0.34 µM[11] | 9-fold less potent than for PIM1[11] | - | PIM1 selective | Natural flavonoid, inhibits PIM1 in intact cells.[11] | Preclinical. |
Signaling Pathways and Experimental Workflows
To understand the context of PIM kinase inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: Simplified PIM1 signaling pathway.
Caption: General workflow for PIM inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular assays used to evaluate PIM1 kinase inhibitors.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
PIM1 Kinase Enzyme System (e.g., Promega V4032)[12]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)[12]
-
PIM1 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT[13]
-
Substrate (e.g., S6K synthetic peptide)[12]
-
ATP
-
Test inhibitors dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the PIM1 enzyme, substrate, ATP, and test inhibitors in the PIM1 Kinase Buffer.[13]
-
Assay Plate Setup: In a 384-well plate, add 1 µl of the test inhibitor solution (or DMSO for control).[13]
-
Enzyme Addition: Add 2 µl of the diluted PIM1 enzyme to each well.[13]
-
Reaction Initiation: Add 2 µl of the substrate/ATP mixture to each well to start the reaction.[13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the PIM1 kinase activity.
-
Data Analysis: Calculate the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: PIM1 Cellular Phosphorylation Assay (ELISA-based)
This assay measures the ability of a compound to inhibit PIM1 activity within intact cells by quantifying the phosphorylation of a known PIM1 substrate.
Materials:
-
Human embryonic kidney (HEK293T) cells[14]
-
Expression vectors for PIM1 and a tagged substrate (e.g., myc-tagged Bad)[14]
-
Cell culture medium and reagents
-
Test inhibitors dissolved in DMSO
-
Lysis buffer
-
Sandwich ELISA kit for the phosphorylated substrate
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for PIM1 and the tagged substrate. This results in the constitutive phosphorylation of the substrate by PIM1.[14]
-
Compound Treatment: Seed the transfected cells in multi-well plates and treat with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period.
-
Cell Lysis: After incubation, wash the cells and then lyse them to release the cellular proteins.[14]
-
ELISA Analysis: Quantify the amount of phosphorylated substrate in the cell lysates using a specific Sandwich-ELISA.[14] The ELISA typically involves capturing the total substrate and then detecting the phosphorylated form with a specific antibody.
-
Data Analysis: Determine the concentration-dependent effect of the inhibitor on substrate phosphorylation. Calculate the cellular IC50 value, which represents the concentration of the inhibitor required to reduce the phosphorylation of the PIM1 substrate by 50% in the cellular context. A known PIM kinase inhibitor, such as AZD1208, can be used as a reference compound.[14]
Conclusion
The landscape of PIM kinase inhibitors is rapidly evolving, with several potent and selective compounds in various stages of development. Pan-PIM inhibitors like AZD1208 and PIM447 have demonstrated high potency against all three isoforms and have advanced into clinical trials.[2][4][9] In contrast, inhibitors like SGI-1776 and SMI-4a exhibit selectivity for specific PIM isoforms, which may offer advantages in terms of safety and targeted therapy.[5][10] The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific biological question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other novel PIM kinase inhibitors.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lgh-447 | C24H23F3N4O | CID 44814409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide: ML089 and Mannose Supplementation for the Treatment of CDG-Ia
For Researchers, Scientists, and Drug Development Professionals
Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the most common of the congenital disorders of glycosylation, is an autosomal recessive disorder caused by mutations in the PMM2 gene. This gene encodes the enzyme phosphomannomutase 2 (PMM2), which is crucial for the synthesis of N-linked oligosaccharides. The deficiency in PMM2 activity leads to a multisystemic disease with a wide range of clinical manifestations. Currently, there is no approved treatment for CDG-Ia. This guide provides a comparative analysis of two therapeutic strategies: mannose supplementation and the investigational probe ML089.
Mechanism of Action
Mannose Supplementation: The rationale for mannose supplementation in CDG-Ia is to bypass the enzymatic block caused by deficient PMM2 activity. Exogenous mannose is taken up by cells and phosphorylated to mannose-6-phosphate (B13060355) (Man-6-P) by hexokinase. While the subsequent conversion of Man-6-P to mannose-1-phosphate (Man-1-P) by PMM2 is impaired, it is hypothesized that increasing the intracellular concentration of Man-6-P could drive the residual PMM2 activity to produce more Man-1-P, a critical precursor for glycoprotein (B1211001) synthesis.[1][2]
This compound: this compound is a non-competitive inhibitor of phosphomannose isomerase (PMI).[3] PMI catalyzes the conversion of Man-6-P to fructose-6-phosphate, diverting it towards glycolysis. The therapeutic strategy for this compound is to be used in conjunction with mannose supplementation. By inhibiting PMI, this compound aims to prevent the catabolism of Man-6-P derived from exogenous mannose, thereby increasing its availability for the deficient PMM2 enzyme to produce Man-1-P and ultimately improve N-glycosylation.[1][3]
Data Presentation: A Comparative Analysis
Table 1: Quantitative Comparison of this compound and Mannose Supplementation
| Feature | This compound | Mannose Supplementation |
| Preclinical Efficacy | No publicly available data on efficacy in CDG-Ia models. A related PMI inhibitor, MLS0315771, showed increased mannose incorporation into proteins in CDG-Ia fibroblasts.[1] | Successful in a hypomorphic PMM2 mouse model, overcoming embryonic lethality.[4] In vitro, corrects altered N-glycosylation in PMM2-deficient fibroblasts.[4] |
| Clinical Efficacy | No clinical trial data available. | A long-term retrospective study of 20 PMM2-CDG patients showed significant improvement in protein glycosylation in the majority of patients.[4][5] Short-term trials have been largely unsuccessful.[6] |
| Dosage | Not established. | 1-2 g/kg of body weight per day, divided into 5 single doses.[4][5] |
| Response Rate | Not established. | In a long-term retrospective study, 12 out of 20 patients (60%) were classified as "responders".[4] |
| Primary Outcome Measure | Not established. | Increase of tetrasialo-transferrin by 50% of pretreatment levels within 2-3 years of treatment.[4] |
| Adverse Effects | Not established. | Mild diarrhea and/or flatulence.[4] |
Experimental Protocols
Mannose Supplementation Efficacy Assessment
Objective: To assess the efficacy of long-term mannose supplementation in PMM2-CDG patients by analyzing transferrin isoforms.
Protocol: Analysis of Transferrin Isoforms by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Collect serum samples from patients.
-
Saturate transferrin with iron by adding a solution of ferric nitrilotriacetic acid.
-
Precipitate lipoproteins using dextran (B179266) sulfate (B86663) and calcium chloride.
-
Centrifuge the samples and collect the supernatant.[7][8][9]
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the relative amount of each glycoform (asialo-, monosialo-, disialo-, trisialo-, tetrasialo-, pentasialo-, and hexasialotransferrin) by calculating the area under the curve for each peak.
-
A positive response to treatment is defined as a 50% increase in the relative abundance of tetrasialo-transferrin from baseline after 2-3 years of continuous mannose supplementation.[4]
-
This compound In Vitro Efficacy Assessment (Proposed)
Objective: To determine the in vitro efficacy of this compound in a cellular model of CDG-Ia.
Protocol 1: PMM2 Activity Assay in Patient Fibroblasts
-
Cell Culture: Culture fibroblasts derived from PMM2-CDG patients and healthy controls.
-
Cell Lysate Preparation:
-
Enzyme Activity Measurement:
-
Data Analysis: Compare the PMM2 activity in treated versus untreated patient fibroblasts and healthy control fibroblasts.
Protocol 2: [2-³H]Mannose Incorporation Assay in Patient Fibroblasts
-
Cell Culture and Labeling:
-
Culture PMM2-CDG patient fibroblasts in glucose-free medium supplemented with dialyzed fetal bovine serum and sodium pyruvate.
-
Label the cells with [2-³H]mannose.[12]
-
-
Protein Extraction and Glycan Release:
-
Lyse the cells and immunoprecipitate total glycoproteins.
-
Release N-linked glycans from the glycoproteins using PNGase F.[12]
-
-
Analysis of Radiolabeled Glycans:
-
Separate the released radiolabeled glycans by HPLC.
-
Quantify the amount of incorporated [³H]mannose by scintillation counting.
-
-
Data Analysis: Compare the amount of [³H]mannose incorporated into glycoproteins in cells treated with mannose alone versus cells treated with mannose and this compound. An increase in incorporation in the presence of this compound would indicate its efficacy in shunting mannose towards glycosylation pathways.
Signaling Pathways and Experimental Workflows
Caption: N-glycosylation pathway in CDG-Ia and points of intervention.
Caption: Experimental workflows for evaluating treatment efficacy.
Conclusion
Long-term mannose supplementation shows promise as a therapeutic intervention for a subset of PMM2-CDG patients, with evidence of improved protein glycosylation. However, the response is not universal, and the clinical benefits require further investigation in controlled prospective studies.
This compound, as a PMI inhibitor, represents a rational and targeted approach to enhance the efficacy of mannose supplementation. The strategy of preventing the metabolic diversion of mannose away from the glycosylation pathway is scientifically sound. However, the development of this compound is at a very early, preclinical stage, and there is a critical need for in vitro and in vivo studies to validate its efficacy and safety before it can be considered a viable therapeutic option for CDG-Ia.
For the research and drug development community, further investigation into both avenues is warranted. For mannose supplementation, a prospective, randomized controlled trial is the necessary next step to confirm the findings of the retrospective study and to better understand which patient populations are most likely to benefit. For this compound and other PMI inhibitors, foundational preclinical studies in relevant CDG-Ia models are essential to establish proof-of-concept and provide the data necessary to support future clinical development.
References
- 1. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent, Selective, and Orally Available Benzoisothiazolone Phosphomannose Isomerase Inhibitors as Probes for Congenital Disorder of Glycosylation Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary mannose supplementation in phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Comparison of transferrin isoform analysis by capillary electrophoresis and HPLC for screening congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for congenital disorders of glycosylation (CDG): transferrin HPLC versus isoelectric focusing (IEF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]
- 11. High Residual Activity of PMM2 in Patients’ Fibroblasts: Possible Pitfall in the Diagnosis of CDG-Ia (Phosphomannomutase Deficiency) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ML089 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel hypothetical BRAF V600E inhibitor, ML089, with the established drug Vemurafenib and a genetic knockdown approach using small interfering RNA (siRNA). The data presented herein is for illustrative purposes to demonstrate a robust cross-validation workflow.
Mutations in the BRAF gene, particularly the V600E mutation, are significant drivers in many melanomas.[1] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell growth and proliferation.[2][3] Targeted therapies, such as BRAF inhibitors, aim to block this aberrant signaling.[1] However, validating the on-target effects of a new chemical entity and understanding its performance relative to genetic-level inhibition is crucial for preclinical development.
This guide outlines the cross-validation of the pharmacological inhibitor this compound against siRNA-mediated knockdown of BRAF V600E, providing a direct comparison of their effects on cancer cell viability.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound compared to the clinical-stage inhibitor Vemurafenib and a genetic approach targeting BRAF V600E in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
Table 1: In Vitro Potency of BRAF V600E Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | BRAF V600E Kinase | Biochemical | 85 |
| Vemurafenib | BRAF V600E Kinase | Biochemical | 110 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Comparative Effects on Cell Viability of A375 Melanoma Cells
| Treatment Condition | Target | Concentration / Method | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | - | 0.1% | 100% | ± 5.2 |
| This compound (Hypothetical) | BRAF V600E | 250 nM | 45% | ± 4.1 |
| Vemurafenib | BRAF V600E | 250 nM | 52% | ± 4.8 |
| BRAF V600E siRNA | BRAF V600E mRNA | Transfection | 42% | ± 3.9 |
| Non-Targeting siRNA | - | Transfection | 98% | ± 5.5 |
Cell viability was assessed 72 hours post-treatment. The data indicates that the effect of this compound on cell viability is comparable to that achieved by directly silencing the target gene.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental design is key to understanding the cross-validation process.
Caption: MAPK/ERK signaling pathway initiated by a BRAF V600E mutation.
Caption: Workflow for cross-validating pharmacological and genetic inhibition.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
BRAF V600E Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 value of this compound and Vemurafenib against the isolated BRAF V600E enzyme.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate (e.g., MEK1) by the BRAF V600E kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.
-
Procedure:
-
Recombinant human BRAF V600E enzyme is incubated with varying concentrations of the test compound (this compound or Vemurafenib) in a kinase reaction buffer.
-
The kinase reaction is initiated by adding ATP and a biotinylated MEK1 substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and a detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-MEK1 antibody) is added.
-
After a 60-minute incubation, the signal is read on a suitable plate reader.
-
Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic equation.
-
Cell Culture and siRNA Transfection
-
Objective: To transiently silence the expression of the BRAF V600E gene in A375 cells.
-
Materials:
-
A375 human melanoma cells (ATCC® CRL-1619™)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pre-designed siRNA targeting human BRAF V600E
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
-
Procedure:
-
Cell Seeding: One day prior to transfection, seed A375 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (BRAF V600E or non-targeting control) into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C before proceeding to downstream analysis. Successful knockdown should be confirmed by qPCR or Western Blot.[4]
-
Cell Viability Assay (MTT Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment.
-
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, Vemurafenib, or perform siRNA transfection as described above. Include appropriate vehicle (DMSO) and non-targeting siRNA controls.
-
After 72 hours of incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Comparative Analysis of ML089 and ML096 as Phosphomannose Isomerase (PMI) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of two key phosphomannose isomerase inhibitors, ML089 and ML096.
This guide provides a detailed comparative analysis of two small molecule inhibitors of phosphomannose isomerase (PMI), this compound and ML096. Both compounds were developed as chemical probes to investigate the therapeutic potential of PMI inhibition for Congenital Disorder of Glycosylation, Type Ia (CDG-Ia). By inhibiting PMI, which catalyzes the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287), these molecules aim to redirect mannose-6-phosphate towards the deficient phosphomannomutase 2 (PMM2) enzyme, thereby restoring proper protein glycosylation.[1][2]
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and ML096, providing a direct comparison of their potency.
| Parameter | This compound | ML096 | Reference(s) |
| IC50 | 1.3 µM | Not explicitly stated; developed from a primary hit with an IC50 of 2.91 µM | [3] |
| Target | Phosphomannose Isomerase (PMI) | Phosphomannose Isomerase (PMI) | [1][2] |
| Therapeutic Area | Congenital Disorder of Glycosylation, Type Ia (CDG-Ia) | Congenital Disorder of Glycosylation, Type Ia (CDG-Ia) | [1][2] |
| Cellular Permeability | Membrane permeable | Membrane permeable | [1][2] |
Mechanism of Action
Both this compound and ML096 were developed with the goal of identifying non-competitive inhibitors of PMI.[1][2] A non-competitive mechanism is considered advantageous in the context of CDG-Ia, as the inhibitor's efficacy would not be diminished by the potential accumulation of the substrate, mannose-6-phosphate.[1] The screening for ML096 was specifically designed to favor the discovery of non-competitive inhibitors by being performed in the presence of a high concentration of the PMI substrate.[4] While the definitive mechanism of action for both compounds requires further kinetic analysis, the screening strategy suggests a non-competitive or a related mode of inhibition.
Signaling Pathway and Therapeutic Rationale
The therapeutic strategy for using PMI inhibitors in CDG-Ia is based on redirecting metabolic flux. In healthy individuals, mannose-6-phosphate is utilized by both PMI for glycolysis and PMM2 for glycosylation. In CDG-Ia, PMM2 activity is deficient, leading to insufficient glycosylation. By inhibiting PMI, this compound and ML096 aim to increase the intracellular concentration of mannose-6-phosphate, thereby forcing it through the compromised PMM2 pathway to restore the synthesis of essential glycoproteins.
Caption: Metabolic pathway of mannose-6-phosphate and the site of action for this compound and ML096.
Experimental Protocols
The identification and characterization of this compound and ML096 relied on a combination of a primary biochemical screen and a secondary cell-based confirmation assay.
Biochemical Screening Assay: G6PD-NADPH Coupled Assay
This assay quantitatively measures the activity of PMI by coupling its enzymatic reaction to the production of NADPH, which can be detected by fluorescence.
Principle:
-
PMI converts mannose-6-phosphate to fructose-6-phosphate.
-
Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.
-
The resulting NADPH is detected using a fluorogenic reaction.[1]
Workflow:
Caption: Workflow of the G6PD-NADPH coupled biochemical assay for PMI activity.
Cell-Based Confirmatory Assay: Radiolabeled Mannose Incorporation
To confirm the activity of the inhibitors in a cellular context, a confirmatory screen using radiolabeled mannose was employed.[1]
Principle: This assay measures the metabolic fate of [2-³H]mannose. In the absence of an inhibitor, a significant portion of the radiolabeled mannose is converted by PMI to fructose-6-phosphate, releasing ³H₂O. In the presence of a PMI inhibitor, more [2-³H]mannose is shunted into the glycosylation pathway, resulting in increased incorporation of the ³H label into glycoproteins.[5]
Workflow:
Caption: Workflow for the cell-based radiolabeled mannose incorporation assay.
Conclusion
References
- 1. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AID 1220 - HTS identification of compounds inhibiting phosphomannose isomerase (PMI) via a fluorescence intensity assay using a high concentration of mannose 6-phosphate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PMI Inhibitors: ML089 vs. Thr101
In the landscape of therapeutic development for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the inhibition of phosphomannose isomerase (PMI) has emerged as a promising strategy. By blocking the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287), PMI inhibitors aim to redirect this crucial substrate towards the deficient N-glycosylation pathway. This guide provides a detailed comparison of two notable PMI inhibitors, ML089 and Thr101, for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
| Parameter | This compound | Thr101 |
| Target | Phosphomannose Isomerase (PMI) | Phosphomannose Isomerase (PMI) |
| IC50 Value | 1.3 µM[1] | ~2.9 µM[2] |
| Mode of Action | Likely Non-competitive or Un-competitive[3] | Not specified |
| Cell Permeability | Yes[3] | Implied, used in cell-based assays[2] |
| Toxicity | Indications of cellular toxicity at concentrations ≥ 25 µM. A specific toxicity screening assay (AID 1620) was performed, but quantitative LC50 data is not readily available. | Caution advised for DMSO concentration in cellular assays to avoid solvent-induced toxicity. Specific toxicity data is not readily available. |
| Selectivity | Not specified | Described as "selective," but supporting data is not readily available. |
| In Vivo Efficacy | Orally available formulation has been developed, but in vivo efficacy data in CDG-Ia models is not readily available. | In vivo formulation protocols are available, but efficacy data in animal models has not been found. |
Mechanism of Action and Therapeutic Rationale
Both this compound and Thr101 are small molecule inhibitors of phosphomannose isomerase (PMI). In a healthy state, mannose is phosphorylated to mannose-6-phosphate (Man-6-P). This molecule stands at a metabolic crossroads: it can be isomerized by PMI to fructose-6-phosphate to enter glycolysis, or it can be converted by phosphomannomutase 2 (PMM2) to mannose-1-phosphate, a precursor for N-linked glycosylation.
In CDG-Ia, the activity of PMM2 is deficient, leading to a shortage of essential precursors for proper protein glycosylation. By inhibiting PMI, both this compound and Thr101 are designed to increase the intracellular concentration of Man-6-P. This accumulation is hypothesized to drive the residual PMM2 activity, thereby partially restoring the flux into the N-glycosylation pathway and ameliorating the disease phenotype.
Experimental Protocols and Findings
In Vitro PMI Inhibition Assays
The inhibitory activity of both this compound and Thr101 against PMI has been determined using a coupled-enzyme assay. This method typically involves the following steps:
-
PMI Reaction: PMI converts mannose-6-phosphate to fructose-6-phosphate.
-
Coupling Reactions: The product, fructose-6-phosphate, is then acted upon by phosphoglucose (B3042753) isomerase (PGI) to form glucose-6-phosphate. Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH.
-
Detection: The increase in NADPH concentration is monitored spectrophotometrically at 340 nm, providing a measure of PMI activity.
References
Evaluating the Long-Term Efficacy of ML089 in Preclinical Models of PMM2-CDG (CDG-Ia)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term preclinical efficacy of ML089, a potent and selective inhibitor of phosphomannose isomerase (PMI), as a potential therapeutic for Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG), also known as CDG-Ia. PMM2-CDG is the most common congenital disorder of glycosylation, leading to a multisystemic disease with severe neurological impairment. There is currently no approved treatment for this disorder.
The therapeutic strategy behind this compound and other PMI inhibitors is to redirect the metabolic flux of mannose-6-phosphate (B13060355) (Man-6-P) towards the deficient PMM2 enzyme. In PMM2-CDG, the reduced activity of PMM2 limits the conversion of Man-6-P to mannose-1-phosphate, a crucial step in protein N-glycosylation. By inhibiting PMI, which competes with PMM2 for Man-6-P, it is hypothesized that more substrate will be available for the residual PMM2 activity, thereby improving glycosylation.
Comparative Efficacy of PMI Inhibitors
While specific long-term in vivo efficacy data for this compound in a definitive PMM2-CDG mouse model is not yet publicly available, studies on closely related benzoisothiazolone PMI inhibitors, such as MLS0315771, have demonstrated proof-of-concept in cellular and zebrafish models. These studies have shown the potential of this class of compounds to increase mannose flux towards glycosylation.
For the purpose of this guide, we will present the established preclinical model for PMM2-CDG and the key endpoints used to evaluate therapeutic efficacy. This framework is essential for the future evaluation of this compound and for comparing its performance against other potential therapeutic agents.
Table 1: Key Preclinical Models for PMM2-CDG Efficacy Testing
| Model System | Key Characteristics | Relevance to PMM2-CDG |
| Pmm2R137H/F115L Mouse Model | Compound heterozygous knock-in mice with mutations corresponding to the most common human PMM2 mutations.[1] | Recapitulates key features of the human disease, including stunted growth, postnatal lethality, and reduced levels of circulating glycoproteins.[1] |
| PMM2-CDG Patient-derived Fibroblasts | Readily available cell lines from patients with confirmed PMM2 mutations. | Allow for in vitro assessment of a compound's ability to restore glycosylation and for initial toxicity screening. |
| Zebrafish (Danio rerio) PMM2 Morpholino Knockdown | Transient knockdown of the PMM2 gene leading to developmental abnormalities. | Useful for higher-throughput screening of compounds and for observing effects on early development. |
Experimental Protocols
A robust evaluation of long-term efficacy in the Pmm2R137H/F115L mouse model is critical. Below are detailed methodologies for conducting such a study.
Long-Term Efficacy Study in Pmm2R137H/F115L Mice
1. Animal Husbandry and Dosing:
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Animals: Pmm2R137H/F115L mice and wild-type littermate controls.
-
Housing: Standardized housing conditions with ad libitum access to food and water.
-
Drug Administration: this compound can be administered orally, leveraging its predicted oral bioavailability. A common method for voluntary oral administration in mice is incorporating the drug into a palatable jelly.[2][3]
-
Dosing Regimen: A long-term study would involve daily or twice-daily dosing for a period of several months (e.g., 3-6 months) to assess sustained effects and potential for toxicity. Dose-ranging studies should be performed to determine the optimal therapeutic dose.
2. Efficacy Endpoints:
-
Survival and Growth: Monitor animal survival and body weight throughout the study.[1]
-
Biochemical Markers of Glycosylation:
-
Serum Glycoproteins: Measure levels of circulating glycoproteins known to be reduced in PMM2-CDG, such as antithrombin III (ATIII), insulin-like growth factor 1 (IGF-1), IGF binding protein-3 (IGFBP-3), and acid-labile subunit (ALS).[1]
-
Cellular Glycosylation Biomarker: Assess the glycosylation status of glycoprotein (B1211001) 130 (gp130) in fibroblasts or other tissues, a novel biomarker identified in this mouse model.[1]
-
-
Histopathology: At the end of the study, perform a comprehensive histopathological analysis of major organs to assess any improvements in tissue architecture and to screen for any long-term toxicity.
-
Behavioral and Neurological Assessments: Conduct a battery of behavioral tests to evaluate motor coordination, balance, and overall neurological function.
3. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis:
-
Conduct satellite studies to determine the pharmacokinetic profile of this compound in the Pmm2R137H/F115L mice, measuring plasma and tissue concentrations over time.
-
Correlate drug exposure with changes in biochemical and phenotypic endpoints to establish a PK/PD relationship.
Signaling and Metabolic Pathways
The therapeutic rationale for this compound is based on modulating a key metabolic pathway.
Mechanism of this compound action in the mannose metabolic pathway.
This diagram illustrates how this compound, by inhibiting phosphomannose isomerase (PMI), is designed to increase the availability of mannose-6-phosphate for the PMM2 enzyme, thereby enhancing the N-glycosylation pathway that is impaired in PMM2-CDG.
Experimental Workflow
The following diagram outlines the key stages of a long-term preclinical efficacy study for this compound.
Workflow for a long-term preclinical study of this compound.
Conclusion
The development of the Pmm2R137H/F115L mouse model has been a significant advancement, providing a crucial tool for testing potential therapeutics for PMM2-CDG.[1] While direct, long-term in vivo data for this compound is eagerly awaited, the preclinical evidence for related PMI inhibitors is promising. A thorough and long-term evaluation of this compound in this clinically relevant mouse model, utilizing the endpoints and protocols outlined in this guide, will be essential to determine its potential as a disease-modifying therapy for PMM2-CDG. The data generated from such studies will be critical for informing the design of future clinical trials and for providing hope to patients and families affected by this devastating disorder.
References
- 1. A mouse model of a human congenital disorder of glycosylation caused by loss of PMM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML089: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential guidance on the proper disposal procedures for ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor.
Essential Safety and Logistical Information
This compound is a solid, off-white to light yellow powder. As with any chemical compound, it is crucial to handle this compound in accordance with standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Accurate record-keeping of the acquisition, use, and disposal of this compound is essential for maintaining a clear audit trail and ensuring regulatory compliance. All waste containing this compound must be treated as chemical waste and disposed of through an approved hazardous waste management service.
Quantitative Data Summary
Based on available information, the following table summarizes key quantitative data for this compound. This information is critical for accurate labeling and documentation of waste.
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₈FNOS |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 1306638-12-9 |
| Appearance | Solid, off-white to light yellow powder |
Disposal Protocols
The following step-by-step procedures provide guidance for the proper disposal of this compound in various forms. These protocols are based on general best practices for chemical waste disposal and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Unused or Expired this compound (Solid):
-
Step 1: Containment: Carefully place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled secondary container.
-
Step 2: Labeling: Affix a hazardous waste label to the outer container. The label must include the chemical name ("this compound"), the CAS number (1306638-12-9), and the approximate quantity.
-
Step 3: Storage: Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Step 4: Collection: Arrange for pickup by your institution's authorized hazardous waste disposal service.
2. This compound Solutions:
-
Step 1: Collection: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and chemically resistant waste container. Do not mix with other incompatible waste streams.
-
Step 2: Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.
-
Step 3: Storage: Store the container in a designated hazardous waste accumulation area, ensuring the lid is securely closed.
-
Step 4: Disposal: Arrange for collection by your institution's hazardous waste disposal service.
3. Contaminated Materials:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be collected in a designated solid chemical waste container.
-
Liquid Waste from Cleaning: The first rinse of any glassware or equipment that has been in contact with this compound should be collected as hazardous liquid waste. Subsequent rinses may be disposed of according to institutional guidelines.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Essential Safety and Logistical Information for Handling ML089
For researchers, scientists, and drug development professionals working with ML089, a potent and selective phosphomannose isomerase (PMI) inhibitor, adherence to strict safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is crucial to use appropriate personal protective equipment and work in a well-ventilated area. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Recommendation |
| Engineering Controls | Ensure adequate ventilation. A laboratory fume hood is recommended. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If working with the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the product's Certificate of Analysis for specific storage temperatures and stability information.
Accidental Release and Disposal Measures
Accidental Release: In the event of a spill, wear appropriate PPE and contain the spill. Absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
